The following diagram illustrates the mechanism by which MI-773 reactivates the p53 pathway.
This compound mechanism of action: inhibiting MDM2 to activate p53 pathway.
In a normal cell, MDM2 binds to p53, promoting its ubiquitination and subsequent degradation by the proteasome, which keeps p53 levels low and prevents its tumor-suppressive activity [1] [2]. This compound acts by mimicking the three critical amino acids of p53 that interact with MDM2. It binds with high affinity to the p53-binding pocket on MDM2, effectively displacing p53 and blocking their interaction [3]. This disruption leads to:
The reactivation of p53 by this compound produces measurable anti-tumor effects, which are highly selective for cancer cells retaining wild-type p53.
| Cancer Type/Model | Observed Effect of this compound | Key Experimental Findings |
|---|---|---|
| Neuroblastoma [1] [2] [4] | Decreased cell viability, induced apoptosis, cell cycle arrest, reduced colony formation. | IC~50~ values in low micromolar range for wild-type p53 cells; synergy with Doxorubicin [1]. |
| Adenoid Cystic Carcinoma [5] | Tumor regression & prevention of recurrence. | In vivo, this compound + Cisplatin shrank tumors and prevented recurrence for 300 days by targeting cancer stem cells [5]. |
| Broad Panel Screening [6] | Activity across diverse cancer types. | Most sensitive types: Melanoma, Sarcoma, Renal/Gastric cancers, Leukemia, Lymphoma (IC~50~ <1 µM in 15% of 274 cell lines) [6]. |
| p53-Mutated Cancers [1] [6] | Resistant. | No significant reduction in cell viability, confirming mechanism dependence on wild-type p53 [1]. |
Preclinical evidence strongly supports that this compound can synergize with established cancer therapies, a strategy to enhance efficacy and overcome resistance.
| Combination Partner | Cancer Model | Outcome |
|---|---|---|
| Doxorubicin (Chemotherapy) [1] | Neuroblastoma | Augmented cytotoxic effect, induced stronger apoptosis, and combated chemo-resistance. |
| Cisplatin (Chemotherapy) [5] | Adenoid Cystic Carcinoma | Achieved tumor destruction and long-term prevention of recurrence. |
| General Principle [7] | Rationale | Chemotherapy damages DNA, activating p53; this compound prevents MDM2 from inhibiting this response, leading to enhanced cell death. |
For researchers aiming to validate these findings, here are summaries of key methodologies from the cited literature.
The collective evidence positions this compound as a compelling candidate for targeted cancer therapy in tumors with wild-type p53, both as a monotherapy and in rational combination regimens.
The table below summarizes the core identity and key quantitative data for SAR405838:
| Property | Description / Value |
|---|---|
| Chemical Names | SAR405838, MI-773, MI-77301 [1] [2] |
| CAS Number | 1303607-60-4 [1] [2] |
| Molecular Formula | C29H34Cl2FN3O3 [1] [2] |
| Molecular Weight | 562.50 g/mol [1] [2] |
| Primary Target | MDM2 (MDM2-p53 interaction inhibitor) [1] [2] |
| Binding Affinity (Ki) | 0.88 nM [1] |
| Binding Affinity (Kd) | 8.2 nM [1] |
| Soluble In | DMSO (100 mg/mL), Ethanol (31 mg/mL) [1] |
SAR405838 works by blocking the interaction between MDM2 and the tumor suppressor protein p53. In normal conditions, MDM2 regulates p53 by binding to it and promoting its degradation. In many cancers, this pathway remains intact but is exploited through overexpression of MDM2, leading to uncontrolled cell growth. By inhibiting MDM2 with high affinity, SAR405838 stabilizes p53, activating its transcriptional functions and triggering programmed cell death (apoptosis) in cancer cells [3] [1] [4].
The following diagram illustrates this mechanism and its downstream consequences:
Mechanism of SAR405838: By binding MDM2, it stabilizes p53, leading to cell cycle arrest and apoptosis.
SAR405838 demonstrates potent, p53-dependent cell growth inhibition. The table below lists representative half-maximal inhibitory concentration (IC50) values from cell-based assays [1].
| Cell Line | Tumor Type | TP53 Status | IC50 (μM) |
|---|---|---|---|
| SJSA-1 | Osteosarcoma | Wild-type | 0.092 |
| RS4;11 | Acute Leukemia | Wild-type | 0.089 |
| HCT-116 | Colon Cancer | Wild-type | 0.20 |
| LNCaP | Prostate Cancer | Wild-type | 0.27 |
| SAOS-2 | Osteosarcoma | Deleted | >10 |
| PC-3 | Prostate Cancer | Mutated | >10 |
| HCT-116 (p53-/-) | Colon Cancer | Deleted | >20 |
A broader pharmacogenomic study of 274 cancer cell lines confirmed that sensitivity to this compound is highly selective and strongly associated with wild-type TP53 status. The most responsive tumor types included melanoma, sarcoma, renal cancer, gastric cancer, and leukemia/lymphoma [4].
Specific research in neuroblastoma (which rarely has p53 mutations) showed that SAR405838 decreased cell viability and inhibited colony formation in p53 wild-type cell lines (e.g., SH-SY5Y, IMR-32), but not in p53-mutant lines. It also synergized with the chemotherapy drug doxorubicin to overcome chemo-resistance [3].
In mouse xenograft models, orally administered SAR405838 achieved durable tumor regression or complete tumor growth inhibition at well-tolerated doses. Key findings include [1] [2]:
To help you evaluate or replicate key findings, here are summaries of the core methodologies cited in the research.
This assay was used to determine the binding affinity (Ki) of SAR405838 to MDM2 [1].
This method was used to determine the IC50 values in various cancer cell lines [3] [1].
This protocol was used to confirm the induction of p53-mediated apoptosis [3].
The collective data strongly positions SAR405838 as a promising candidate for targeted therapy in wild-type TP53 cancers, both as a single agent and in combination with conventional chemotherapy.
The following table provides key quantitative data that define the potency and biological activity of MI-773.
| Parameter | Value | Context / Assay |
|---|---|---|
| Binding Affinity (Kᵢ) | 0.88 nM [1] | Fluorescence-polarization binding assay against MDM2 |
| Dissociation Constant (Kd) | 8.2 nM [2] | Binding affinity against MDM2 |
| Cellular Potency (IC₅₀) | 0.089 - 0.27 µM [1] | Growth inhibition in SJSA-1, RS4;11, LNCaP (p53 wild-type cells) |
| Cellular Selectivity (IC₅₀) | >10 - >20 µM [1] | Growth inhibition in SAOS-2, PC-3, SW620 (p53 mutated/deleted cells) |
This compound demonstrates selective efficacy across various cancer types. Research has identified which tumors are most susceptible and the genetic features that predict response.
Large-scale pharmacogenomic profiling across 274 cancer cell lines revealed that approximately 15% of lines were highly sensitive (IC₅₀ <1 µM) to this compound [3]. The most sensitive tumor types included:
The response to this compound is strongly determined by the genetic status of the p53 pathway.
The following methodologies are compiled from the cited studies to serve as a reference for investigating this compound.
This protocol is used to determine the IC₅₀ of this compound [6] [7].
This protocol assesses this compound-induced programmed cell death [7].
This protocol tests the long-term clonogenic survival of cells after this compound treatment [6] [7].
The core mechanism of this compound and a generalized workflow for in vitro experimentation are summarized in the diagrams below.
This compound binds MDM2, disrupting its inhibition of p53. This stabilizes p53, leading to activation of target genes that cause cell cycle arrest and apoptosis.
A general workflow for in vitro assessment of this compound effects, encompassing viability, apoptosis, clonogenicity, and pathway analysis.
| Parameter | Value | Experimental Context / Notes |
|---|---|---|
| Binding Affinity (Ki) | 0.88 nM [1] [2] | Fluorescence-polarization (FP) binding assay; measures inhibition constant. |
| Binding Affinity (Kd) | 8.2 nM [3] [2] | Measures dissociation constant; SAR405838 is a diastereomer of MI-773 with slightly different reported Kd [2]. |
| In Vitro Antitumor Activity (IC50) | ~0.1 µM (SJSA-1, RS4;11 cells) [2] | Cell growth inhibition assay; activity is highly selective for cancer cell lines with wild-type TP53 [1] [2]. |
| Clinical Phase | Phase 1 [4] [2] | Clinical trials for malignant neoplasms have been completed [2]. |
The key data for this compound was generated through standardized biochemical and cellular assays.
This compound works by disrupting a key regulatory interaction in the p53 tumor suppressor pathway. The following diagram illustrates this mechanism and a typical workflow for its experimental validation.
This compound inhibits MDM2, stabilizing p53 and activating its antitumor pathway, validated through a multi-stage experimental workflow.
This compound is one of several MDM2 inhibitors that have been developed and advanced into clinical testing.
| Inhibitor Name | Maximum Clinical Phase | Reported pIC50 (≈IC50) | Chemical Class |
|---|---|---|---|
| Siremadlin | Phase II | 9.64 ( 0.23 nM) | Pyrroloimidazolone |
| Navtemadlin | Phase III | 9.22 ( 0.60 nM) | Piperidine/-one |
| CGM097 | Phase I | 8.77 ( 1.7 nM) | Isoquinoline |
| Alrizomadlin | Phase II | 8.42 ( 3.8 nM) | Spiro-oxindoles |
| Idasanutlin | Phase III | 8.22 ( 6.0 nM) | Nutlins |
| Brigimadlin | Phase III | 7.92 ( 12 nM) | Spiro-oxindoles |
| This compound | Phase I | 7.00 ( 100 nM) [4] | Spiro-oxindoles |
Table data sourced from [4]. pIC50 is defined as -log10(IC50 in Molar). Approximate IC50 values in nanomolar (nM) are provided in parentheses for comparison.
MI-773 functions by binding to MDM2, disrupting its interaction with the tumor suppressor p53. Under normal conditions, MDM2 acts as an E3 ubiquitin ligase, tagging p53 for proteasomal degradation and keeping its levels low [1] [2]. By blocking this interaction, this compound stabilizes p53, leading to its accumulation and activation of downstream transcriptional targets that promote cell cycle arrest and apoptosis [1] [3].
The diagram below illustrates this core mechanism and its consequences.
Diagram of the this compound mechanism of action disrupting the MDM2-p53 interaction.
This compound exhibits potent and selective anti-tumor activity, primarily in cancer cells possessing wild-type TP53.
A large-scale pharmacogenomic study of 274 annotated cancer cell lines revealed that this compound has moderate potency and pronounced selectivity, with anti-tumor activity in the sub-micromolar range in about 15% of the cell lines [4] [5]. The most sensitive tumor types are summarized below.
| Tumor Type | Sensitivity Profile | Key Association |
|---|---|---|
| Leukemia & Lymphoma [4] | Among the most sensitive hematological tumors. | Wild-type TP53 status [4]. |
| Melanoma [4] | High proportion of sensitive cell lines. | Wild-type TP53 status [4]. |
| Sarcoma [4] | High proportion of sensitive cell lines. | Wild-type TP53 status; MDM2 amplification is a common feature in some sarcomas [4]. |
| Renal Cancer [4] | High proportion of sensitive cell lines. | Wild-type TP53 status [4]. |
| Gastric Cancer [4] | High proportion of sensitive cell lines. | Wild-type TP53 status [4]. |
| Neuroblastoma [1] [2] [3] | Potent suppression of proliferation and induction of apoptosis in pre-clinical models. | Wild-type TP53 status is predominant (>98%) in primary tumors [1]. |
The TP53 mutation status is the most significant molecular determinant of resistance. Cell lines with mutated TP53 are significantly more resistant to this compound [4] [1]. Beyond mutation status, the aggregated expression level of 11 genes in the p53 pathway can also serve as a reliable predictive biomarker for sensitivity [4].
This compound has demonstrated effective dose-dependent tumor growth inhibition in various xenograft mouse models, including SJSA-1 osteosarcoma, RS4;11 leukemia, LNCaP prostate cancer, and HCT-116 colon cancer [6]. It has also shown efficacy in an orthotopic neuroblastoma mouse model, inducing p53-mediated apoptosis [1].
The tables below summarize key quantitative data for this compound.
Table 1: Biochemical Binding Affinity [6]
| Target | Assay | Value (nM) |
|---|---|---|
| MDM2 | Ki | 0.88 nM |
| MDM2 | Kd | 8.2 nM |
Table 2: Cellular Anti-Proliferative Activity (IC₅₀) The potency of this compound is highly selective for cancer cell lines with wild-type TP53.
| Cell Line | Tumor Type | TP53 Status | IC₅₀ (μM) |
|---|---|---|---|
| SJSA-1 [6] | Osteosarcoma | Wild-type | 0.092 |
| RS4;11 [6] | Acute Lymphoblastic Leukemia | Wild-type | 0.089 |
| HCT-116 [6] | Colon Cancer | Wild-type | 0.20 |
| IMR-32 [1] | Neuroblastoma | Wild-type | 0.27 (Range: 0.2-1.0 [1] [2]) |
| SH-SY5Y [1] | Neuroblastoma | Wild-type | ~1.0 |
| HCT-116 (p53-/-) [6] | Colon Cancer | p53-deficient | >20 |
| SAOS-2 [6] | Osteosarcoma | p53-mutated/deleted | >10 |
| SK-N-AS [1] | Neuroblastoma | Mutant | Resistant |
Detailed methodologies are critical for experimental reproducibility.
This compound represents a targeted strategy for tumors with wild-type TP53. Its ability to synergize with chemotherapy, such as doxorubicin, in pre-clinical neuroblastoma models suggests potential as part of a combination therapy to overcome chemoresistance [1].
This compound (also known as SAR405838) is a potent and selective small-molecule inhibitor of the mouse double minute 2 (MDM2) proto-oncogene, designed to disrupt the protein-protein interaction between MDM2 and the tumor suppressor p53. By binding to MDM2, this compound stabilizes p53, reactivating its tumor-suppressive functions in cancers with wild-type TP53. This makes it a promising therapeutic candidate for a wide range of malignancies where the p53 pathway is intact but suppressed [1] [2].
The core mechanism of this compound involves targeted disruption of the MDM2-p53 interaction. MDM2 is an E3 ubiquitin ligase that binds p53, leading to its nuclear export, ubiquitination, and proteasomal degradation, thereby maintaining low cellular levels of p53. This compound binds with high affinity to the p53-binding pocket of MDM2 (reported Kd = 8.2 nM), preventing this interaction [3] [2].
This disruption stabilizes p53, leading to its accumulation and subsequent transcription of target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA). The diagram below illustrates this core pathway and its functional consequences in a cancer cell.
This compound stabilizes p53 by disrupting its interaction with MDM2, leading to cell cycle arrest and apoptosis.
This compound exhibits pronounced selectivity and moderate potency, with anti-tumor activity in the sub-micromolar range. The table below summarizes its key pharmacological and efficacy data.
| Parameter | Details | Source/Context |
|---|---|---|
| Molecular Target | MDM2-p53 protein-protein interaction | [3] [2] |
| Binding Affinity (Kd) | 8.2 nM | [2] |
| Reported IC₅₀ Range | 0.11 µM to 30.8 µM (across 274 cell lines) | [1] |
| Median IC₅₀ | 13.4 µM | [1] |
| Most Sensitive Cancer Types | Melanoma, Sarcoma, Renal Cancer, Gastric Cancer, Leukaemia, Lymphoma, Neuroblastoma | [1] [3] [4] |
| Key Predictive Biomarker | Wild-type TP53 status | [1] [4] |
A large-scale in vitro pharmacogenomics study across 274 annotated human cancer cell lines demonstrated that this compound's activity is highly selective. Approximately 15% of cell lines were highly sensitive (IC₅₀ < 1 µM), while the majority (71%) were resistant (IC₅₀ ≥ 10 µM) [1]. COMPARE analyses confirmed that its sensitivity profile strongly correlates with that of other MDM2 inhibitors like Nutlin-3a (Spearman ϼ = 0.83), but this compound shows superior potency [1].
The efficacy of this compound is strongly dependent on the genetic profile of the cancer cells. The following diagram illustrates the logical relationship between key molecular features and the predicted response to this compound.
TP53 status is the primary biomarker for this compound sensitivity; wild-type TP53 predicts response.
The following section details key methodologies used in preclinical studies to evaluate the efficacy and mechanism of action of this compound.
This compound shows promise not only as a monotherapy but also in combination with existing chemotherapeutics.
MI-773 exerts its anti-tumor effect by specifically disrupting the MDM2-p53 protein-protein interaction. In normal conditions, MDM2, an E3 ubiquitin ligase, binds to p53, promoting its ubiquitination and proteasomal degradation, thereby suppressing its tumor suppressor activity [1]. This compound binds with high affinity (Ki = 0.88 nM) to the p53-binding pocket of MDM2 [2]. This blockade stabilizes the p53 protein, leading to its accumulation and activation of downstream transcriptional pathways that induce cell cycle arrest and apoptosis [1] [3] [4].
The diagram below illustrates this mechanism and the subsequent signaling cascade.
This compound mechanism: disrupting the MDM2-p53 interaction to activate tumor suppression.
This compound has shown potent anti-tumor activity across a range of in vitro cancer cell lines and in vivo patient-derived xenograft (PDX) models.
The table below summarizes the anti-proliferative effects of this compound across various cancer types.
| Cancer Type | TP53 Status | Experimental Model | Key Findings (IC₅₀) | Source |
|---|---|---|---|---|
| Pan-Cancer Panel | Wild-type | 274 annotated cell lines | 15% of lines highly sensitive (IC₅₀ < 1 µM); most sensitive types: melanoma, sarcoma, renal, gastric cancers, leukemia, lymphoma [2]. | [2] |
| Neuroblastoma | Wild-type | SH-SY5Y, IMR-32, LA-N-6 cells | Significant, dose-dependent reduction in cell viability [1]. | [1] |
| Neuroblastoma | Wild-type | IMR-32, SH-SY5Y, SK-N-SH, LAN-1, NGP cells | IC₅₀ values in low micromolar range (0.05-20 µM tested); induced G1 cell cycle arrest and apoptosis [3]. | [3] |
| Neuroblastoma | Mutant (SK-N-AS) | SK-N-AS cells | No significant reduction in cell viability, confirming TP53-dependent mechanism [1]. | [1] |
| Adenoid Cystic Carcinoma (ACC) | Wild-type | 5 low-passage primary cell lines (UM-HACC series) | Induced p53, p21, and phosphorylated p53; dose-dependent apoptosis and G1 cell cycle arrest [4]. | [4] |
The following table summarizes the results of key in vivo studies.
| Cancer Type | Model | Dosing Regimen | Treatment Outcome | Source |
|---|---|---|---|---|
| Neuroblastoma | Orthotopic SH-SY5Y model | 30 mg/kg, intraperitoneally, daily for 3 days | Induced p53 pathway proteins (p21, BAX, PUMA) and apoptosis markers (cleaved PARP, Caspase-3) [1]. | [1] |
| Adenoid Cystic Carcinoma (ACC) | 3 PDX models (UM-PDX-HACC-5, ACCx6, ACCx9) | 100 mg/kg, orally, daily | Caused tumor regression (e.g., 127% tumor growth inhibition in HACC-5); increased apoptosis and p53-positive cells [4]. | [4] |
For researchers looking to replicate or understand these studies, here are the methodologies for key experiments.
This compound binds to MDM2 with high affinity, disrupting the MDM2-p53 protein-protein interaction. This stabilizes p53, activates the p53 signaling pathway, and leads to cell cycle arrest and apoptosis in susceptible cancer cells [1] [2].
Figure 1: this compound mechanism of action. By binding and inhibiting MDM2, this compound prevents p53 degradation, leading to p53 pathway activation.
The anti-tumor activity of this compound has been characterized in a large panel of 274 annotated cancer cell lines derived from diverse tumor types [1].
| Tumor Type | Sensitivity Profile | Key Observations |
|---|---|---|
| Sarcoma (e.g., SJSA-1 osteosarcoma) | Highly sensitive [1] [3] | SJSA-1 is a frequently used model; IC₅₀ ~ 0.092 µM [3]. |
| Leukemia/Lymphoma (e.g., RS4;11 ALL) | Highly sensitive [1] [3] | IC₅₀ values in sub-micromolar range (e.g., 0.089 µM in RS4;11) [3]. |
| Melanoma | Highly sensitive [1] | A significant proportion of melanoma cell lines show high sensitivity. |
| Renal Cancer | Highly sensitive [1] | Enriched in the subset of highly sensitive cell lines (IC₅₀ < 1 µM). |
| Gastric Cancer | Highly sensitive [1] | Enriched in the subset of highly sensitive cell lines. |
| Neuroblastoma (e.g., IMR-32, SK-N-SH) | Sensitive (wt TP53 lines) [2] | This compound suppresses proliferation, induces apoptosis and G2/M cell cycle arrest [2]. |
| Colon Cancer (e.g., HCT-116 wt) | Sensitive [3] | Activity is lost in isogenic HCT-116 p53⁻/⁻ lines (IC₅₀ > 20 µM) [3]. |
| Prostate Cancer (e.g., LNCaP) | Sensitive [3] | IC₅₀ ~ 0.27 µM [3]. |
| Resistant Models (e.g., SAOS-2, PC-3, SW620) | Resistant (mut/del TP53) [3] | IC₅₀ values consistently > 10 µM in cell lines with mutated or deleted TP53 [1] [3]. |
Approximately 15% of cell lines across the panel were highly sensitive to this compound (Absolute IC₅₀ < 1 µM), while the majority (71%) were resistant (Absolute IC₅₀ ≥ 10 µM) [1]. The activity profile of this compound is highly similar to other p53-MDM2 inhibitors like Nutlin-3a but with superior potency [1].
Here are the core methodologies used to characterize this compound's in vitro activity.
These assays determine the compound's potency (IC₅₀) in inhibiting cell growth.
Several methods confirm that the anti-proliferative effects are due to on-target MDM2-p53 axis disruption.
MI-773 functions by binding to MDM2, blocking its interaction with the tumor suppressor p53. Under normal conditions, MDM2 binds to p53 and targets it for proteasomal degradation, keeping p53 levels low. By inhibiting this interaction, this compound stabilizes p53, leading to its accumulation and activation of downstream transcriptional programs that result in cell cycle arrest and apoptosis [1] [2] [3]. The diagram below illustrates this core mechanism.
This compound blocks MDM2, stabilizing p53 to trigger apoptosis.
Stabilized p53 transactivates genes critical for apoptosis, including PUMA, NOXA, BAX, and p21 [2] [4]. This leads to mitochondrial outer membrane permeabilization and activation of the caspase cascade, executing cell death [4].
The following tables summarize the anti-proliferative and pro-apoptotic effects of this compound across various experimental models.
Table 1: In Vitro Anti-proliferative Activity of this compound (IC₅₀) in Human Cancer Cell Lines [3]
| Tumor Type | TP53 Status | IC₅₀ Range (µM) | Notes |
|---|---|---|---|
| Neuroblastoma (e.g., IMR-32, SH-SY5Y) | Wild-type | ~0.5 - 5.0 µM [1] [2] | Dose- and time-dependent effect [2]. |
| Leukemia & Lymphoma | Predominantly Wild-type | Sub-micromolar [3] | Among the most sensitive tumor types [3]. |
| Melanoma, Sarcoma, Renal Cancer | Predominantly Wild-type | < 1 µM (Highly sensitive subset) [3] | 15% of 274 cell lines were highly sensitive (IC₅₀ < 1 µM) [3]. |
| p53 Mutant (e.g., SK-N-AS) | Mutant | > 10 µM (Resistant) [2] | Significantly resistant to this compound [2] [3]. |
Table 2: Functional Consequences of this compound Treatment in Wild-type p53 Models
| Experimental Model | Phenotypic Outcome | Key Molecular Changes |
|---|---|---|
| Neuroblastoma Cell Lines (IMR-32, SH-SY5Y) [1] | Cell cycle arrest (G1/S, G2/M), induced apoptosis, suppressed colony formation. | Accumulation of p53; increased p21, PUMA, BAX; cleavage of PARP and Caspase-3 [1] [2]. |
| In Vivo Orthotopic Neuroblastoma Model (SH-SY5Y) [2] | Induction of apoptosis in tumor cells. | Increased levels of p53, MDM2, p21, BAX, PUMA; cleavage of PARP and Caspase-3 in harvested tumors [2]. |
| Combination with Doxorubicin in NB cell lines [2] | Augmented cytotoxic effect, overcame chemo-resistance in LA-N-6 cells. | Enhanced Dox-induced p53 pathway activation and PARP/Caspase-3 cleavage [2]. |
To evaluate the efficacy of this compound in a research setting, the following key methodologies have been employed.
1. Cell Viability and Proliferation Assay (CCK-8 Assay) [1]
2. Analysis of Apoptosis by Flow Cytometry [1]
3. Colony Formation Assay [1] [2]
4. Western Blotting for Pathway Analysis [1] [2]
This compound demonstrates significant potential as a targeted therapy, particularly in combination regimens.
MI-773 functions by specifically blocking the binding of MDM2 to the transactivation domain of p53. Under normal conditions, MDM2 binds to p53, inhibiting its transcriptional activity and promoting its ubiquitination and proteasomal degradation, thereby keeping p53 levels low [1] [2]. In cancer cells with wild-type p53, this MDM2-p53 axis is often exploited to suppress p53's tumor-suppressor function.
p21, BAX, and PUMA [4] [5].The diagram below illustrates this core mechanism:
The antitumor efficacy of this compound has been demonstrated across a wide panel of cancer cell lines and in vivo models. Its activity is highly selective for cancer cells retaining wild-type p53.
Table 1: In Vitro Antiproliferative Activity of this compound (IC₅₀)
| Cancer Type | Cell Line | TP53 Status | IC₅₀ (µM) | Citation |
|---|---|---|---|---|
| Neuroblastoma | SH-SY5Y | Wild-type | ~0.5 - 1.0 | [4] [5] |
| Neuroblastoma | IMR-32 | Wild-type | ~0.5 - 1.0 | [4] [5] |
| Neuroblastoma | SK-N-AS | Mutant | >10 - 20 (Resistant) | [4] |
| Sarcoma | SJSA-1 | Wild-type | < 0.2 | [3] |
| Leukemia | Various | Wild-type | < 1.0 | [3] |
| Melanoma | Various | Wild-type | < 1.0 | [3] |
Table 2: Molecular and Phenotypic Effects of this compound In Vitro
| Experimental Readout | Observed Effect | Key Findings | Citation |
|---|---|---|---|
| Protein Expression (Western Blot) | Upregulation of p53, MDM2, p21, BAX, PUMA; Cleavage of PARP & Caspase-3 | Confirmed pathway activation and induction of apoptosis in p53 WT cells. | [4] [5] |
| Cell Cycle Analysis (Flow Cytometry) | G1 and/or G2/M Phase Arrest | Dose-dependent cell cycle arrest. | [5] [6] |
| Apoptosis Assay (Annexin V/PI) | Significant Increase in Apoptotic Cells | Confirmed direct induction of programmed cell death. | [4] [5] |
| Colony Formation (Soft Agar) | Significant Reduction in Colony Number & Size | Inhibition of anchorage-independent growth, a hallmark of transformation. | [4] |
To replicate and build upon these findings, here are detailed methodologies for core experiments as described in the literature.
1. Cell Viability and Proliferation Assay (CCK-8)
2. Analysis of Apoptosis by Flow Cytometry
3. Western Blotting for Pathway Analysis
The experimental workflow for validating the mechanism and efficacy of this compound typically follows a logical sequence, as outlined below:
The data support this compound not only as a standalone therapeutic but also as a powerful adjunct to overcome chemo-resistance.
This compound is a novel, potent, and selective small-molecule antagonist of the MDM2-p53 interaction [1] [2]. Its primary mechanism of action involves disrupting the binding between MDM2 (Murine Double Minute 2 homolog) and the tumor suppressor protein p53, which stabilizes p53 and reactivates its tumor-suppressive functions in cancer cells with wild-type p53 status [3] [2]. This leads to cell cycle arrest, apoptosis, and ultimately, a reduction in cell viability. Research has demonstrated its particular efficacy in neuroblastoma models, both as a monotherapy and in combination with chemotherapeutic agents like doxorubicin [2].
The following section details a standardized protocol for assessing the anti-proliferative effects of this compound on cancer cell lines, based on methodologies described in recent publications.
The percentage of cell viability is calculated as follows:
% Cell Viability = (Absorbance of Treated Well - Background) / (Absorbance of DMSO Control Well - Background) × 100%
The table below summarizes quantitative data on the effects of this compound from recent studies.
Table 1: Summary of Key Experimental Findings for this compound
| Cell Line / Model | p53 Status | Assay Type | Key Finding (IC₅₀ or Effect) | Citation |
|---|---|---|---|---|
| IMR-32 | Wild-type | CCK-8 Viability | Potent suppression of proliferation (IC₅₀ in low µM range) | [1] [2] |
| SH-SY5Y | Wild-type | CCK-8 Viability | Dose-dependent reduction in cell viability | [1] [2] |
| SK-N-AS | Mutant | CCK-8 Viability | No significant reduction in cell viability | [2] |
| Multiple NB lines | Wild-type | Colony Formation | Significant decrease in colony number | [3] [2] |
| IMR-32, SH-SY5Y | Wild-type | Apoptosis (Annexin V/PI) | Induction of apoptosis via PARP/Caspase-3 cleavage | [3] [2] |
| Orthotopic Mouse Model | Wild-type | In vivo Efficacy | Induction of p53-mediated apoptosis in tumors | [2] |
The following diagrams, generated using Graphviz DOT language, illustrate the molecular mechanism of this compound and the experimental workflow for the viability assay.
Diagram 1: this compound disrupts the MDM2-p53 interaction, leading to p53 stabilization and induction of apoptotic pathways in cancer cells [1] [3] [2].
Diagram 2: Schematic workflow for the CCK-8 cell viability assay following this compound treatment [1] [3].
This compound is a potent and specific MDM2 inhibitor that effectively reduces cell viability and induces apoptosis in p53 wild-type cancer models. The protocols and data summarized here provide a robust framework for researchers to investigate the anti-cancer properties of this compound in vitro and to explore its potential in combination therapies.
The MDM2-p53 regulatory axis represents one of the most critical tumor suppressor pathways in human cancer biology, making it an attractive therapeutic target for cancer treatment. In normal cells, p53 activation induces cell cycle arrest, DNA repair, or apoptosis in response to cellular stress. However, murine double minute 2 (MDM2) protein functions as a key negative regulator of p53 by promoting its ubiquitination and proteasomal degradation, effectively shutting down this protective pathway. Many cancers exploit this regulatory mechanism by overexpressing MDM2 to suppress wild-type p53 activity, thereby enabling uncontrolled cell growth and survival.
MI-773 is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction that binds to MDM2 with high affinity, disrupting its interaction with p53 and leading to p53 stabilization and activation. This restoration of p53 function triggers apoptotic pathways in cancer cells, making apoptosis detection through Annexin V staining a crucial method for evaluating this compound efficacy in preclinical studies. The Annexin V assay detects the externalization of phosphatidylserine (PS), which occurs during the early stages of apoptosis, providing researchers with a reliable method for quantifying drug-induced cell death. When combined with a membrane-impermeant DNA dye such as propidium iodide (PI), this method allows discrimination between viable, early apoptotic, late apoptotic, and necrotic cell populations, offering comprehensive insights into compound efficacy and mechanism of action.
This compound (SAR405838) is a highly potent and selective antagonist of the MDM2-p53 interaction that belongs to the class of small-molecule inhibitors known as "stapled peptides" or "MDM2 degraders." Its mechanism centers on specifically binding to the p53-binding pocket of MDM2, thereby disrupting the MDM2-p53 protein-protein interaction that normally leads to p53 degradation. This disruption results in the stabilization and accumulation of transcriptionally active p53, which in turn activates downstream p53 target genes including p21, MDM2 itself, and various pro-apoptotic factors such as PUMA, Bax, and Bak. The subsequent activation of these apoptotic pathways leads to mitochondrial outer membrane permeabilization and caspase activation, ultimately executing programmed cell death in cancer cells that retain wild-type p53 functionality [1].
Table 1: Molecular and Pharmacological Profile of this compound
| Parameter | Specification |
|---|---|
| Molecular Target | MDM2 (Murine Double Minute 2) |
| Primary Mechanism | Disruption of MDM2-p53 protein-protein interaction |
| Key Consequence | Stabilization and activation of p53 tumor suppressor |
| Selectivity | High selectivity for wild-type p53 cancer cells |
| Downstream Effects | Cell cycle arrest, apoptosis, senescence |
| Therapeutic Application | Cancers with wild-type p53 and MDM2 amplification |
Recent investigations have demonstrated the potent anti-proliferative effects of this compound across various cancer models, particularly in neuroblastoma, a common pediatric malignancy with limited treatment options. Using Cell Counting Kit-8 (CCK-8) assays, researchers determined that this compound exhibits potent anti-neuroblastoma activity with half-maximal inhibitory concentration (IC50) values in the low micromolar range across multiple neuroblastoma cell lines. The most significant findings revealed that p53 wild-type cells (IMR-32, SK-N-SH) showed markedly greater sensitivity to this compound treatment compared to p53 mutant cell lines, confirming the compound's mechanism of action and specificity [1].
Table 2: Quantitative Assessment of this compound Effects in Neuroblastoma Models
| Experimental Parameter | IMR-32 Cells | SH-SY5Y Cells | Experimental Details |
|---|---|---|---|
| IC50 Value | Low micromolar range | Low micromolar range | CCK-8 assay after 24h treatment [1] |
| Apoptosis Induction | Concentration-dependent increase | Concentration-dependent increase | Annexin V/PI staining after 48h [1] |
| Cell Cycle Arrest | G2/M phase accumulation | G2/M phase accumulation | PI staining and flow cytometry [1] |
| Colony Formation | Significant reduction | Significant reduction | Giemsa staining after 2 weeks [1] |
| p53 Pathway Activation | Upregulation | Upregulation | Microarray and Western blot analysis [1] |
The efficacy of this compound extends beyond direct cytotoxicity, as demonstrated through colony formation assays where treatment resulted in significant reduction of neuroblastoma cell clonogenicity. At the molecular level, microarray analysis confirmed that this compound treatment led to substantial downregulation of genes involved in G2/M phase checkpoint regulation and upregulation of hallmark genes associated with p53 pathway activation. These findings collectively establish this compound as a promising therapeutic candidate for neuroblastoma and potentially other cancers characterized by wild-type p53 status and MDM2 dependence [1].
The Annexin V staining protocol leverages the fundamental biological event of phosphatidylserine externalization that occurs during early apoptosis. In viable cells, phosphatidylserine (PS) is predominantly located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, cells lose membrane asymmetry and PS is translocated to the outer leaflet, where it becomes accessible for binding by Annexin V, a 35-36 kDa phospholipid-binding protein with high affinity for PS in a calcium-dependent manner. The standard protocol utilizes fluorochrome-conjugated Annexin V (most commonly FITC, but also available in Alexa Fluor, PE, APC, and other conjugates) to enable detection via flow cytometry or fluorescence microscopy.
When combined with a membrane-impermeant viability dye such as propidium iodide (PI), 7-AAD, or SYTOX dyes, the assay can distinguish between different stages of cell death. Viable cells exclude viability dyes and remain Annexin V-negative; early apoptotic cells become Annexin V-positive while maintaining membrane integrity and excluding viability dyes; late apoptotic cells display both Annexin V positivity and viability dye uptake due to loss of membrane integrity. This multiparametric assessment provides a comprehensive picture of cell viability and death in response to therapeutic interventions like this compound treatment [2] [3].
Cell Treatment and Harvesting:
Cell Staining:
Flow Cytometry Analysis:
Diagram 1: this compound Induced Apoptosis Signaling Pathway. This diagram illustrates the molecular mechanism through which this compound activates p53-mediated apoptosis, ultimately leading to phosphatidylserine externalization detectable by Annexin V staining.
Diagram 2: Experimental Workflow for this compound Apoptosis Assay. This workflow outlines the complete procedure from cell culture to data analysis for assessing this compound induced apoptosis using Annexin V staining.
Table 3: Troubleshooting Guide for Annexin V Staining with this compound Treatment
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Weak Annexin V Signal | Insufficient apoptosis induction; incorrect buffer calcium concentration; expired reagents | Optimize this compound concentration and treatment duration; verify calcium concentration in binding buffer; use fresh reagents [2] |
| High Background Staining | Excessive cell death; non-specific binding; membrane damage during processing | Include viability dye to distinguish specific binding; avoid over-trypsinization; optimize washing steps; use proper controls [3] |
| Low Viable Cell Population | Excessive drug toxicity; harsh processing techniques; delayed analysis | Titrate this compound concentration; use gentle harvesting methods; analyze samples within 4 hours of staining [2] [4] |
| Inconsistent Results Between Replicates | Inconsistent cell counting; uneven drug distribution; flow cytometry instrument variability | Ensure accurate cell counting; verify proper drug mixing in media; perform instrument calibration before analysis [2] |
| Poor Separation of Populations | Inadequate compensation; inappropriate voltage settings; cell clumping | Optimize flow cytometry compensation with single-stained controls; adjust PMT voltages; filter cells through mesh to remove clumps [4] |
When performing Annexin V staining to evaluate this compound induced apoptosis, several technical aspects require careful attention:
Calcium Dependence: The binding of Annexin V to phosphatidylserine is calcium-dependent, making it critical to avoid buffers containing EDTA or other calcium chelators during the staining procedure. The recommended binding buffer contains 2.5 mM CaCl₂ to facilitate optimal Annexin V binding [4].
Time Sensitivity: The Annexin V assay should be considered time-sensitive at multiple levels. First, cells should be analyzed by flow cytometry within 4 hours of staining to maintain cell viability and staining integrity. Second, the timing of analysis after this compound treatment should be optimized based on the cell type and treatment conditions, with 24-48 hours being typical for most cancer cell lines [2] [5].
Membrane Integrity Considerations: Since Annexin V can bind to phosphatidylserine on the inner membrane leaflet in cells with compromised membranes, the inclusion of a viability dye such as propidium iodide is essential for distinguishing between early apoptotic cells (Annexin V+/PI-) and late apoptotic/necrotic cells (Annexin V+/PI+). This distinction is particularly important when evaluating compound toxicity, as it provides insight into the mechanism and progression of cell death [3].
Appropriate Controls: Proper experimental design should include comprehensive controls: untreated cells (to establish baseline apoptosis), vehicle control (DMSO at same concentration as treatment groups), Annexin V single-stained control, PI single-stained control, and potentially a positive control (e.g., cells treated with known apoptosis inducer such as camptothecin or staurosporine) [4] [5].
Recent technological advances have expanded the applications of Annexin V-based apoptosis detection beyond conventional flow cytometry. Novel imaging approaches utilizing Annexin V conjugated to shortwave infrared (SWIR) emitting fluorophores such as indocyanine green (ICG) and its derivatives enable high-contrast molecular imaging of tumor apoptosis in living animals. These SWIR-emitting Annexin V probes (e.g., ICG-annexin V and ICG-C11-annexin V) exhibit fluorescence emissions above 1000 nm, providing superior tissue penetration and signal-to-background ratios compared to traditional visible-light fluorophores [6].
Additionally, dual-color emitting Annexin V probes that combine near-infrared and visible fluorescence (e.g., ICG-EGFP-Annexin V and ICG-mPlum-Annexin V) enable simultaneous apoptosis detection at both cellular and whole-body levels. These innovative probes maintain the PS-binding specificity of Annexin V while offering enhanced optical properties for advanced imaging applications, particularly in monitoring response to anticancer therapies like this compound in preclinical models [7].
The global apoptosis assays market represents a rapidly growing sector, valued at approximately USD 6.5 billion in 2024 and projected to reach USD 14.6 billion by 2034, with a compound annual growth rate of 8.5%. This growth is driven by multiple factors including the rising prevalence of chronic diseases, increasing demand for personalized medicine, and technological advancements in detection platforms [8].
Within this market landscape, Annexin V-based assays maintain a prominent position, with key industry players such as Thermo Fisher Scientific, Danaher, Merck, Bio-Rad Laboratories, and Becton, Dickinson and Company offering comprehensive product portfolios. Recent innovations include the introduction of Annexin V conjugated to novel fluorophores such as Bio-Rad's StarBright dyes, expanding the multiplexing capabilities for flow cytometry-based apoptosis detection [8] [9].
The application of Annexin V staining for evaluating novel therapeutics like this compound continues to be integral to drug discovery and development pipelines, particularly as the pharmaceutical industry increasingly focuses on targeted therapies that reactivate apoptotic pathways in cancer cells. The continued development of automated, high-content screening platforms and the integration of artificial intelligence for data analysis promise to further enhance the throughput and precision of these assays in both basic research and clinical applications [8] [9].
This compound (also known as SAR405838) is a novel, potent, and selective small-molecule inhibitor of the MDM2-p53 protein interaction that has emerged as a promising cancer therapeutic candidate. As an MDM2 antagonist, this compound specifically binds to MDM2 with high affinity (Kᵢ = 0.88 nM), disrupting its interaction with the tumor suppressor protein p53 and thereby stabilizing p53 and restoring its tumor-suppressive functions in wild-type TP53 cancers. The therapeutic significance of this compound lies in its ability to activate the p53 pathway in tumors that retain wild-type TP53 but have elevated MDM2 expression that functionally inactivates p53. This mechanism is particularly relevant for neuroblastoma, where TP53 mutations are rare (<2% of primary cases), but MDM2 amplification is common, making the MDM2-p53 axis an attractive therapeutic target [1] [2] [3].
Research has demonstrated that this compound induces potent anticancer effects across multiple cancer types, including neuroblastoma, leukemia, lymphoma, melanoma, sarcoma, renal cancer, and gastric cancer. The compound exhibits sub-micromolar potency (IC₅₀ < 1 µM) in approximately 15% of cancer cell lines tested, with particularly promising activity in hematological malignancies and certain solid tumors [4]. This compound has shown superior potency compared to earlier-generation MDM2 inhibitors like Nutlin-3a, with a distinct pharmacogenomic profile that correlates strongly with TP53 status and specific gene expression patterns within the p53 signaling pathway. These characteristics position this compound as both a valuable research tool for studying the MDM2-p53 axis and a promising clinical candidate for targeted cancer therapy [4].
The molecular mechanism of this compound centers on its specific disruption of the MDM2-p53 regulatory circuit, a critical pathway for maintaining cellular homeostasis and genomic integrity. In normal cells, p53 levels are tightly regulated by MDM2 through a negative feedback loop where MDM2 functions as an E3 ubiquitin ligase that binds p53, promotes its nuclear export, and facilitates its proteasomal degradation. This regulation prevents excessive p53 activity under normal conditions. However, in many cancers, MDM2 is overexpressed or amplified, leading to constitutive p53 suppression despite the presence of wild-type TP53. This compound specifically targets the p53-binding pocket of MDM2, effectively blocking this interaction and stabilizing functional p53 [1] [2].
Once the MDM2-p53 interaction is disrupted by this compound, p53 protein accumulates and translocates to the nucleus, where it functions as a transcription factor that activates numerous downstream target genes. This transcriptional program initiates multiple tumor-suppressive responses, including cell cycle arrest, apoptosis induction, and cellular senescence. Microarray analyses have revealed that this compound treatment leads to significant upregulation of p53 pathway genes and simultaneous downregulation of genes involved in G2/M phase checkpoint progression. Additionally, this compound has been shown to downregulate INSM1 (insulinoma-associated 1), a transcription factor implicated in neuroendocrine differentiation and tumor cell survival in neuroblastoma, suggesting additional mechanisms beyond canonical p53 activation contribute to its anticancer effects [1] [2] [3].
Table 1: Key Molecular Events in this compound Mechanism of Action
| Molecular Event | Biological Consequence | Experimental Evidence |
|---|---|---|
| MDM2 binding (Kᵢ = 0.88 nM) | Disruption of MDM2-p53 interaction | Competitive binding assays |
| p53 protein stabilization | Nuclear accumulation of p53 | Western blot, immunofluorescence |
| Transcriptional activation of p21 | Cell cycle arrest (G1/S and G2/M) | Microarray, qPCR |
| Downregulation of INSM1 | Reduced cell proliferation | Knockdown studies |
| Upregulation of pro-apoptotic genes | Caspase activation and apoptosis | Annexin V/PI staining |
Diagram Title: this compound Mechanism of Action in MDM2-p53 Pathway
Comprehensive profiling of this compound across 274 cancer cell lines revealed a distinct sensitivity pattern strongly correlated with TP53 mutation status. The compound exhibited sub-micromolar activity (IC₅₀ < 1 µM) in approximately 15% of cell lines, with intermediate sensitivity (IC₅₀ between 1-10 µM) in an additional 14% of cell lines. The most responsive tumor types included melanoma, sarcoma, renal cancer, gastric cancer, leukemia, and lymphoma. COMPARE analysis demonstrated that this compound's sensitivity profile closely correlated with other MDM2 inhibitors (Nutlin-3a, ϼ = 0.83; RG-7112, ϼ = 0.64) but showed poor correlation with compounds targeting the p53 pathway through different mechanisms, confirming its specific mechanism of action [4].
In neuroblastoma models, this compound demonstrated potent anti-proliferative effects in wild-type TP53 cell lines (IMR-32, SK-N-SH, SH-SY5Y) with IC₅₀ values in the low micromolar range, while showing significantly reduced activity in TP53-mutant cell lines (KELLY). Treatment with this compound resulted in dose-dependent apoptosis induction and cell cycle arrest at both G1/S and G2/M checkpoints. Colony formation assays revealed complete suppression of clonogenic survival at concentrations above 5 µM. Microarray analysis further confirmed that these phenotypic effects were accompanied by significant upregulation of p53 pathway genes and downregulation of G2/M checkpoint genes, providing molecular validation of the mechanism of action [1] [2].
Table 2: this compound Efficacy Summary Across Cancer Models
| Cancer Type | TP53 Status | IC₅₀ Range (µM) | Primary Effect | Key Biomarkers |
|---|---|---|---|---|
| Neuroblastoma | Wild-type | 0.5-5.0 | G1/S & G2/M arrest, apoptosis | INSM1↓, p21↑, PUMA↑ |
| Leukemia/Lymphoma | Wild-type | 0.11-1.0 | G1 arrest, apoptosis | p21↑, MDM2↑, Bax↑ |
| Melanoma | Wild-type | 0.2-2.5 | Senescence, apoptosis | p16↑, p21↑, PAI-1↑ |
| Sarcoma | Wild-type | 0.3-3.0 | G2/M arrest, apoptosis | CDK1↓, Cyclin B1↓ |
| Renal Cancer | Wild-type | 0.4-4.0 | G1 arrest, autophagy | p21↑, LC3-II↑ |
| Gastric Cancer | Wild-type | 0.5-5.0 | Apoptosis, senescence | Bax↑, p21↑ |
The Cell Counting Kit-8 (CCK-8) assay provides a sensitive, colorimetric method for determining cell viability and proliferation following this compound treatment. The protocol begins by seeding neuroblastoma or other cancer cell lines (e.g., IMR-32, SK-N-SH, SH-SY5Y) into 96-well plates at a density of 2×10⁴ cells/well and allowing them to adhere overnight in complete medium at 37°C with 5% CO₂. The following day, prepare This compound serial dilutions ranging from 0.05-20.00 µM in complete medium, with DMSO concentration maintained below 0.1% (v/v) in all treatments to avoid solvent toxicity. Replace the medium in each well with the corresponding this compound dilution or vehicle control (DMSO) and incubate for 24 hours at 37°C [1] [2].
After the treatment period, carefully remove the medium and add 100 µL of fresh medium containing 10% CCK-8 solution to each well. Incubate the plates for 2 hours at 37°C, protecting them from light. During this incubation, viable cells reduce the WST-8 reagent in the CCK-8 solution to an orange-colored formazan product. Measure the absorbance at 450 nm using a multi-well spectrophotometer (e.g., Bio-Rad Model 550). Subtract the background absorbance of medium-only wells from all measurements. Calculate the percentage of viable cells for each concentration relative to the vehicle control, and determine IC₅₀ values using non-linear regression analysis in software such as GraphPad Prism 8.4.3. Perform each concentration in triplicate and repeat experiments at least three times independently to ensure reproducibility [1] [2].
Propidium iodide (PI) staining and flow cytometry analysis allow for quantitative assessment of this compound-induced cell cycle perturbations. Begin by treating target cells (e.g., IMR-32, SH-SY5Y) with this compound at predetermined concentrations (0, 0.5, 1.0, 5.0, and 10.0 µM) in 6-well plates for 48 hours. After treatment, harvest both adherent and floating cells by trypsinization and combine them in centrifuge tubes. Wash cells twice with cold phosphate-buffered saline (PBS) and carefully resuspend the cell pellet in 300 µL of PBS. While gently vortexing, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells, then incubate at 4°C overnight [2].
The following day, pellet the fixed cells by centrifugation at 300 × g for 5 minutes and carefully decant the ethanol. Wash cells once with PBS to remove residual ethanol, then resuspend in 500 µL of PI staining solution containing 1.5 µM PI (Sigma-Aldrich, cat. no. P4170), 25 µg/mL RNase A, and 0.5% Triton X-100 in PBS. Incubate the stained cells at 37°C in the dark for 1 hour to ensure complete RNA digestion and DNA staining. Analyze the samples using a flow cytometer (e.g., Beckman Gallios) with excitation at 488 nm and emission detection at 617 nm. Collect at least 10,000 events per sample and analyze the cell cycle distribution using DNA analysis software (e.g., MultiCycle AV DNA analysis software). The percentage of cells in G0/G1, S, and G2/M phases should be determined using appropriate gating strategies to exclude debris and aggregates [2].
The Annexin V/propidium iodide (PI) dual staining protocol distinguishes between early apoptotic, late apoptotic, and necrotic cell populations following this compound treatment. Culture and treat cells as described for cell cycle analysis. After 48 hours of this compound exposure, collect both adherent and floating cells, ensuring to use mild trypsinization (0.05% trypsin-EDTA for 2-3 minutes) to preserve membrane integrity. Wash cells twice with cold PBS and resuspend in 1× binding buffer at a concentration of approximately 1×10⁵ cells/100 µL. Transfer 100 µL of cell suspension to flow cytometry tubes and add 5 µL of FITC-conjugated Annexin V (from the BD FITC Annexin V Apoptosis Detection Kit, cat. no. 556420) and 5 µL of PI staining solution (50 µg/mL) [2].
Gently mix the cells and incubate for 15 minutes at room temperature in the dark. After incubation, add 400 µL of 1× binding buffer to each tube and analyze samples within 1 hour using a flow cytometer with appropriate filters for FITC (excitation 488 nm, emission 530 nm) and PI (excitation 488 nm, emission 617 nm). Use unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only to establish compensation and gating parameters. Analyze the resulting populations as follows: Annexin V⁻/PI⁻ (viable cells), Annexin V⁺/PI⁻ (early apoptotic), Annexin V⁺/PI⁺ (late apoptotic), and Annexin V⁻/PI⁺ (necrotic). Report the percentage of total apoptosis as the sum of early and late apoptotic populations [2].
The clonogenic assay evaluates the long-term reproductive viability of cancer cells after this compound treatment. Seed neuroblastoma cells (SH-SY5Y, SK-N-SH, and KELLY as a TP53-mutant control) into 6-well plates at a low density of 2×10³ cells/well and allow them to adhere for 24 hours. Treat cells with serial concentrations of this compound (0, 0.5, 1, 5, and 10 µM) for the duration of the experiment, refreshing the drug-containing medium every 3-4 days. Culture cells for 2 weeks under standard conditions (37°C, 5% CO₂) to allow for colony formation [1] [2].
After 14 days, carefully aspirate the medium and gently wash the cells with PBS to remove debris. Fix colonies with 100% methanol for 15 minutes at room temperature, then stain with 1× Giemsa staining solution (prepared by diluting 10× Giemsa stock 1:9 in 0.01 M PBS, pH 6.8) for 1 hour at room temperature. Rinse plates gently with distilled water and air-dry completely. Scan the plates and manually count colonies consisting of ≥50 cells (approximately 1 mm in diameter) using a colony counter or manually. Calculate the plating efficiency and surviving fraction relative to vehicle-treated controls. This assay provides critical information about the long-term clonogenic survival potential after this compound treatment, which may not be captured in short-term viability assays [1] [2].
Diagram Title: this compound Cell Cycle Arrest Analysis Workflow
Successful implementation of this compound cell cycle arrest assays requires attention to several critical technical parameters. First, TP53 mutation status must be confirmed for all cell lines before experimentation, as this compound efficacy is predominantly restricted to wild-type TP53 models. Use TP53-mutant cell lines (e.g., KELLY for neuroblastoma) as negative controls to validate mechanism-specific activity. Second, DMSO concentration in treatment media should never exceed 0.1% (v/v) to avoid solvent toxicity, and vehicle control groups must be included in all experiments. For cell cycle analysis, proper ethanol fixation technique is essential—cells should be added dropwise to cold ethanol while vortexing gently to prevent clumping [1] [2] [4].
Common issues and their solutions include: (1) Poor cell cycle profiles with high coefficient of variation (CV > 8%)—ensure thorough RNase treatment and use fresh PI staining solution; (2) High background in CCK-8 assays—include medium-only blanks and ensure formazan crystals are completely dissolved; (3) Excessive early apoptosis in controls—use mild trypsinization and process samples quickly after staining; (4) Inconsistent colony formation—maintain consistent cell seeding density and avoid disturbing plates during medium changes. For all endpoints, include positive controls such as known chemotherapeutic agents (e.g., doxorubicin) to validate assay performance [1] [2].
Comprehensive biomarker analysis strengthens the interpretation of this compound-induced cell cycle effects. Western blotting should confirm p53 stabilization and p21 upregulation following treatment. For neuroblastoma models, include INSM1 assessment as this biomarker shows consistent downregulation in response to this compound. RNA sequencing or microarray analysis can provide global transcriptomic insights into pathway activation. For these molecular analyses, harvest cells after 24 hours of this compound treatment using RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Perform ultrasonication to ensure complete lysis, and quantify proteins before Western blotting using standard protocols [1] [2].
The pharmacogenomic biomarker signature for this compound response includes wild-type TP53 status combined with expression levels of 11 genes in the p53 signaling pathway. This biomarker set reliably predicts sensitivity across diverse cancer types and should be considered when selecting model systems. Additional predictive factors include low expression of MDM4 and high expression of p53-responsive genes in baseline profiles. Incorporating these biomarker assessments enables better stratification of responsive models and provides mechanistic insights beyond phenotypic endpoints alone [4].
This compound represents a promising targeted therapeutic approach for cancers with wild-type TP53, particularly neuroblastoma where conventional treatment options remain limited for high-risk patients. The comprehensive protocols outlined in these application notes provide researchers with robust methodologies for evaluating the cell cycle arrest and apoptotic effects of this compound in preclinical models. The strong correlation between TP53 status and response highlights the importance of patient stratification biomarkers in both preclinical and clinical development of MDM2 inhibitors. As research in this field advances, combination strategies with conventional DNA-damaging agents or other targeted therapies may further enhance the therapeutic potential of this compound and similar MDM2 inhibitors in defined patient populations [1] [2] [3].
This compound (also known as SAR405838) is a potent, specific, and orally bioavailable small-molecule antagonist of the MDM2-p53 protein-protein interaction with significant antitumor activity. As a spirooxindole analog, it effectively disrupts the binding between MDM2 and p53, leading to p53 stabilization and activation of its tumor suppressor functions in wild-type p53 cancer cells. The compound has demonstrated promising antitumor efficacy across various in vitro and in vivo cancer models, including sarcoma, leukemia, prostate cancer, and colon cancer. This compound binds to MDM2 with exceptionally high affinity (Kᵢ = 0.88 nM; Kḍ = 8.2 nM), making it one of the most potent MDM2 inhibitors developed to date. This comprehensive guide provides detailed protocols for stock solution preparation, in vitro and in vivo applications, and experimental methodologies to support researchers in incorporating this compound into their preclinical cancer studies [1] [2] [3].
Table 1: Fundamental chemical characteristics of this compound
| Property | Specification |
|---|---|
| CAS Number | 1303607-07-9 |
| Molecular Formula | C₂₉H₃₄Cl₂FN₃O₃ |
| Molecular Weight | 562.50 g/mol |
| Appearance | White to off-white solid powder |
| Storage Conditions | -20°C, desiccated, under inert atmosphere |
| Purity | ≥98% |
This compound features a complex stereospecific structure with defined atom stereocenter count of 4, specifically identified as the 2'R,3S-isomer. The compound has a calculated LogP of 6.16, indicating high lipophilicity, which must be considered when developing solvent systems for biological applications. The chemical structure includes a spirooxindole core that critically interacts with the p53-binding pocket of MDM2, complemented by halogenated aromatic rings and a hydroxycyclohexyl group that contribute to both binding affinity and solubility properties [1] [4].
Table 2: Solubility of this compound in various solvents
| Solvent | Solubility | Concentration |
|---|---|---|
| DMSO | ~100 mg/mL | ~177.8 mM |
| Ethanol | ~31 mg/mL | ~55.1 mM |
| Formulation 1 (10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline) | ≥2.5 mg/mL | ≥4.44 mM |
| Formulation 2 (10% DMSO + 90% (20% SBE-β-CD in Saline)) | ≥2.5 mg/mL | ≥4.44 mM |
| Formulation 3 (10% DMSO + 90% Corn Oil) | ≥2.5 mg/mL | ≥4.44 mM |
The solubility data indicates that DMSO is the optimal solvent for preparing concentrated stock solutions of this compound, with excellent solubility of approximately 100 mg/mL. For biological applications requiring aqueous compatibility, the recommended formulations provide sufficient solubility while maintaining compound stability and bioavailability. The SBE-β-CD-based formulation (Formulation 2) is particularly valuable for in vivo studies as cyclodextrin complexes can enhance solubility and stability of lipophilic compounds without significant toxicity concerns. Researchers should note that this compound solutions may exhibit concentration-dependent stability, with recommended storage periods of 6 months at -80°C or 1 month at -20°C for DMSO stock solutions [1] [2].
The following dot language code defines the workflow for this compound stock solution preparation:
Figure 1: this compound stock solution preparation workflow
Table 3: Stock solution preparation guide for various final concentrations
| Desired Concentration | Mass of this compound for 1 mL Solution | Preparation Notes |
|---|---|---|
| 10 mM | 5.63 mg | Standard working concentration for in vitro studies |
| 50 mM | 28.13 mg | Useful for high-throughput screening |
| 100 mM | 56.25 mg | Maximum recommended concentration; may require warming and extended mixing |
For preparation of a standard 10 mM stock solution, accurately weigh 5.63 mg of this compound powder and transfer to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of anhydrous, cell culture-grade DMSO to achieve the final concentration. Vortex the mixture for 1-2 minutes until the powder is completely dissolved. If necessary, briefly warm the solution to 37°C in a water bath to facilitate dissolution. For larger volumes, maintain the same mass-to-volume ratio. It is crucial to use high-quality DMSO with minimal water content, as moisture can accelerate compound degradation. Once prepared, aliquot the stock solution into smaller volumes suitable for single-use applications to minimize freeze-thaw cycles, which can compromise stability and potency [1] [2] [4].
Proper storage of this compound stock solutions is essential for maintaining compound integrity throughout experimental workflows. Long-term storage at -80°C is recommended for periods up to 6 months, while short-term storage at -20°C is acceptable for up to 1 month. Always store solutions under anhydrous conditions and protect from light, as the compound may be light-sensitive. When handling stock solutions, allow frozen aliquots to reach room temperature before opening to prevent condensation, which can introduce moisture and accelerate degradation. For traceability, clearly label all containers with the following information: compound name, concentration, preparation date, solvent used, and storage conditions. Regular quality assessment of stock solutions is advised, particularly when used in long-term studies, with attention to any precipitation or color changes that may indicate degradation [1] [2].
The preparation of working solutions for cell-based assays requires careful consideration of the final DMSO concentration to avoid cellular toxicity. The following dot language code illustrates the preparation workflow:
Figure 2: Working solution preparation workflow for cell-based assays
For cellular assays, prepare working solutions by diluting the DMSO stock solution into the appropriate cell culture medium immediately before use. A typical workflow involves preparing a 100× intermediate dilution in complete medium, which is then further diluted to the final treatment concentration. This two-step dilution method ensures proper mixing and minimizes DMSO concentration in the final treatment. The final DMSO concentration should not exceed 0.1% (v/v) to maintain cell viability. When treating cells, include vehicle controls containing the same DMSO concentration as the highest treatment condition to account for any solvent effects. For concentration-response studies, prepare a dilution series covering the expected IC₅₀ range (typically 0.05-20 µM for this compound), ensuring consistent DMSO concentrations across all treatments through appropriate stock solution dilutions [5] [6].
Table 4: Cell viability and proliferation assay protocol for this compound
| Step | Parameter | Specification |
|---|---|---|
| 1 | Cell Seeding Density | 2-5 × 10⁴ cells/well (96-well plate) |
| 2 | Adherence Period | 12-24 hours |
| 3 | This compound Treatment Duration | 24-72 hours |
| 4 | Viability Assay Method | CCK-8, MTT, or WST assay |
| 5 | Incubation with Detection Reagent | 1-4 hours |
| 6 | Absorbance Measurement | 450 nm (for CCK-8) |
The antiproliferative effects of this compound are typically assessed using tetrazolium-based assays such as CCK-8. Seed cells in 96-well plates at an optimal density determined by cell growth characteristics and allow them to adhere overnight. Treat cells with a concentration gradient of this compound, ensuring appropriate controls (vehicle, positive control, and blank). Include p53 status controls by utilizing isogenic cell lines with wild-type versus mutated/deleted p53 to confirm mechanism-specific activity. Following treatment (usually 24-72 hours), add CCK-8 reagent (10% of total medium volume) and incubate for 1-4 hours at 37°C. Measure absorbance at 450 nm using a plate reader and calculate percentage viability relative to vehicle-treated controls. This compound typically demonstrates submicromolar potency in wild-type p53 cancer cell lines, with IC₅₀ values ranging from 0.092 µM in SJSA-1 osteosarcoma cells to 0.27 µM in LNCaP prostate cancer cells, while showing significantly reduced activity (IC₅₀ >10 µM) in p53-mutant or null cells [1] [5] [6].
For colony formation assays, seed cells at low density (2×10³ cells/well in 6-well plates) and treat with this compound for 14 days, refreshing medium and compound every 3-4 days. Fix colonies with methanol and stain with Giemsa solution before counting colonies containing ≥50 cells. This long-term assay demonstrates the durable antiproliferative effects of MDM2 inhibition by this compound [5] [6].
Table 5: In vivo formulation options for this compound administration
| Formulation | Composition | Preparation Sequence | Storage |
|---|---|---|---|
| Formulation 1 | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | Add components sequentially from left to right | Stable for 1 week at 4°C |
| Formulation 2 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | Add DMSO stock to SBE-β-CD solution | Stable for 1 week at 4°C |
| Formulation 3 | 10% DMSO + 90% Corn Oil | Add DMSO stock to corn oil | Stable for 1 month at 4°C |
For in vivo studies, this compound can be administered via oral gavage using several optimized formulations. Formulation 1 (10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline) provides excellent solubility and bioavailability. To prepare 1 mL of this formulation, add 100 µL of 25 mg/mL DMSO stock solution to 400 µL PEG300 and mix evenly. Then add 50 µL Tween-80 and mix thoroughly, followed by 450 µL normal saline with continuous mixing. This formulation achieves a final concentration of 2.5 mg/mL (4.44 mM) suitable for in vivo dosing. Formulation 2 using SBE-β-CD (sulfobutyl ether beta-cyclodextrin) may offer enhanced stability for certain applications. Prepare the 20% SBE-β-CD in saline solution by dissolving 2 g SBE-β-CD in 10 mL saline, then add 100 µL of 25 mg/mL DMSO stock to 900 µL of this solution. For all formulations, prepare fresh weekly and visually inspect for precipitation before each use [1] [2].
In vivo efficacy studies have demonstrated that this compound achieves dose-dependent tumor growth inhibition across multiple xenograft models. The compound is typically administered once daily via oral gavage at doses ranging from 10 mg/kg to 200 mg/kg. In SJSA-1 osteosarcoma xenograft models, this compound at 10 mg/kg modestly reduces tumor growth rate, while 100 mg/kg induces significant tumor regression, reducing tumor volume from 1000 mm³ (vehicle control) to approximately 30 mm³ after 20 days of treatment. The optimal dosing regimen varies by tumor model, with blood sampling for pharmacokinetic analysis recommended to establish compound exposure levels. For toxicology assessments, monitor body weight, food consumption, and clinical signs daily, with comprehensive hematological and histological analyses at study endpoint. This compound has demonstrated an acceptable safety profile in preclinical models, with no significant toxicity observed at efficacious doses [1] [4].
This compound treatment induces cell cycle arrest in wild-type p53 cancer cells through activation of p53-dependent pathways. For cell cycle analysis by propidium iodide (PI) staining, treat cells (e.g., IMR-32 or SH-SY5Y neuroblastoma lines) with this compound (0.5-10 µM) for 24-48 hours. Harvest both adherent and floating cells by trypsinization and combine in PBS. Fix cells in 70% ethanol at 4°C overnight. Centrifuge fixed cells, resuspend in PBS containing 0.5% Triton X-100, and stain with PI solution (1.5 µmol/L) containing RNase A (25 µg/mL). Incubate at 37°C in the dark for 1 hour before analyzing by flow cytometry. Collect data for at least 10,000 events per sample and analyze cell cycle distribution using appropriate software. This compound typically induces G1 phase arrest accompanied by a decrease in S-phase fraction, consistent with p53-mediated upregulation of p21 and subsequent inhibition of cyclin-CDK complexes [5] [6].
Apoptosis induction represents a key mechanism through which this compound exerts its antitumor effects. For apoptosis analysis using Annexin V/PI staining, treat cells with this compound (0.5-10 µM) for 48 hours. Harvest cells and wash with cold PBS before resuspending in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to cell suspensions and incubate for 15 minutes at room temperature in the dark. Analyze samples by flow cytometry within 1 hour, collecting fluorescence data for at least 10,000 events. Annexin V-positive/PI-negative cells indicate early apoptosis, while Annexin V/PI-double positive cells represent late apoptosis or necrosis. Include appropriate controls (untreated, vehicle-treated, and staining controls) for accurate gating and quantification. This compound treatment typically demonstrates dose-dependent apoptosis induction in wild-type p53 cancer cells, with minimal effect in p53-mutant cells [5] [6].
To confirm the mechanism of action of this compound, perform western blot analysis of key proteins in the p53 pathway. Treat cells with this compound (0.5-5 µM) for 2-24 hours and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Separate proteins (20-50 µg per lane) by SDS-PAGE and transfer to PVDF membranes. Block membranes with 5% non-fat milk before incubating with primary antibodies against p53, phospho-p53 (Ser15 or Ser392), p21, MDM2, and loading control (β-actin or GAPDH). After incubation with appropriate HRP-conjugated secondary antibodies, detect signals using enhanced chemiluminescence. This compound treatment typically results in dose-dependent stabilization of p53 protein, increased phosphorylation at key residues, and elevated expression of p53 target genes including p21 and MDM2 itself, confirming pathway activation [2] [5].
Precipitation in stock solutions: If this compound precipitates from DMSO stock solutions, warm the solution to 37°C with vortexing. If precipitation persists, consider preparing a fresh stock solution at a lower concentration (e.g., 50 mM instead of 100 mM).
Reduced biological activity: Loss of potency may indicate degradation due to improper storage or repeated freeze-thaw cycles. Always store aliquots at -80°C and avoid more than 3 freeze-thaw cycles. Verify activity using a positive control cell line with known sensitivity (e.g., SJSA-1 osteosarcoma).
High background in cellular assays: Ensure that vehicle control (DMSO) concentrations are consistent across all treatments and do not exceed 0.1%. Higher DMSO concentrations can cause cellular stress and confound results.
Variable in vivo efficacy: Maintain consistent dosing schedules and formulation preparation methods. Fasting animals for 2-4 hours before oral gavage can improve compound absorption and reduce variability.
Implement rigorous quality control measures when working with this compound to ensure experimental reproducibility. For stock solutions, record preparation documentation including weighing accuracy, dilution calculations, and physical appearance. Periodically verify biological activity using a reference cell line with established sensitivity. For in vivo formulations, conduct short-term stability tests to confirm absence of precipitation under storage conditions. When publishing results, include comprehensive methodological details regarding formulation composition, dosing regimens, and administration techniques to enable experimental replication.
This compound represents a valuable research tool for investigating MDM2-p53 interactions and their therapeutic targeting in cancer. The detailed protocols provided in this guide support the proper preparation, characterization, and application of this compound in both in vitro and in vivo settings. By following these standardized methods, researchers can ensure compound stability, maximize experimental reproducibility, and generate reliable data on the antitumor activity of this potent MDM2 inhibitor. As precision medicine approaches continue to emphasize the importance of p53 pathway activation in cancer therapy, optimized protocols for agents like this compound become increasingly essential for advancing our understanding of targeted cancer therapeutics.
This compound is a specific, orally bioavailable small-molecule antagonist of the MDM2-p53 protein-protein interaction [1]. It binds to MDM2 with high affinity (Ki = 0.88 nM), disrupting its interaction with the tumor suppressor p53 [1] [2]. This blockade prevents p53 from undergoing MDM2-mediated ubiquitination and proteasomal degradation, leading to the stabilization and accumulation of p53. Subsequently, this activates the p53 pathway, inducing cell cycle arrest and apoptosis in cancer cells that retain wild-type TP53 [3] [2]. Its potent antitumor activity has been demonstrated in vitro and in vivo across various cancer types, making it a compelling candidate for targeted cancer therapy [1] [4] [2].
The diagram below illustrates the core mechanism by which this compound reactivates the p53 pathway.
Comprehensive screening across a diverse panel of 274 cancer cell lines revealed that about 15% were highly sensitive to this compound (IC50 < 1 µM), while the majority (71%) were resistant [4]. Sensitivity is strongly dependent on TP53 status.
Table 1: In Vitro Anti-Tumor Activity of this compound Across Various Cancers
| Tumor Type | TP53 Status | Potency (IC50 Range) | Key Findings |
|---|---|---|---|
| Sarcoma (e.g., SJSA-1 osteosarcoma) | Wild-type | 0.092 µM [1] | Potent growth inhibition and tumor regression in xenograft models [1]. |
| Leukemia (e.g., RS4;11, AML) | Wild-type | 0.089 µM [1] | High sensitivity; this compound profile closely correlates with other MDM2 inhibitors like Nutlin-3a [4]. |
| Neuroblastoma (e.g., IMR-32, SH-SY5Y) | Wild-type | Sub-micromolar to low micromolar [3] [2] | Induces apoptosis and cell cycle arrest; effective in orthotopic mouse models [3] [2]. |
| Colon Cancer (e.g., HCT-116) | Wild-type | 0.20 µM [1] | Potent growth inhibition; p53-null isogenic HCT-116 cells are resistant (IC50 >20 µM) [1]. |
| Melanoma, Renal Cancer, Gastric Cancer | Primarily Wild-type | <1 µM (sensitive subset) [4] | Identified among the most sensitive solid tumor types in large-scale pharmacogenomic screening [4]. |
| TP53 Mutant Cancers (e.g., SAOS-2, PC-3) | Mutated/Deleted | >10 µM [1] | Significantly resistant to this compound, confirming its p53-dependent mechanism [1] [4]. |
Table 2: Efficacy of this compound in Select Neuroblastoma Cell Lines
| Cell Line | TP53 Status | Phenotype | Response to this compound |
|---|---|---|---|
| SJSA-1 | Wild-type | Osteosarcoma | IC50: 0.092 µM; reference model for MDM2-amplified cancer [1]. |
| IMR-32 | Wild-type | Neuroblastoma | Decreased cell viability, induced apoptosis, and G1 cell cycle arrest [3]. |
| SH-SY5Y | Wild-type | Neuroblastoma | Decreased cell viability, colony formation, and induced apoptosis; effective in vivo [3] [2]. |
| SK-N-AS | Mutant | Neuroblastoma | No reduction in cell viability or induction of apoptosis, demonstrating TP53-dependent effect [2]. |
This protocol is used to determine the IC50 of this compound and assess its effect on cell growth [3] [2].
This protocol quantifies this compound-induced programmed cell death.
This protocol assesses the long-term clonogenic survival of cells after this compound treatment.
The experimental workflow for these key in vitro assays is summarized below.
Table 3: Analysis of this compound-Induced Apoptosis and Cell Cycle Effects
| Assay Type | Cell Line | Key Observations |
|---|---|---|
| Annexin V/PI Apoptosis Assay | IMR-32 (p53 WT) | Concentration-dependent increase in Annexin V-positive cells after 48-hour treatment [3]. |
| Cell Cycle Analysis (PI Staining) | IMR-32, SH-SY5Y (p53 WT) | This compound treatment induces G1 cell cycle arrest, as shown by an increase in the G1 population via flow cytometry [3]. |
| Western Blot Analysis | IMR-32, SH-SY5Y (p53 WT) | Upregulation of p53, p21, MDM2, BAX, PUMA; cleavage of PARP and Caspase-3, confirming apoptosis activation [3] [2]. |
This compound's application extends beyond single-agent studies. Research highlights its potential in combination therapy, particularly to overcome chemo-resistance.
Neuroblastoma (NB) is the most common extracranial solid tumor in childhood, accounting for approximately 15% of all cancer-related mortality in children. Despite encouraging progress in treatment outcomes during recent years, the overall survival rate for high-risk NB patients remains dismal, frequently characterized by recurrence and formidable chemoresistance [1]. The p53 tumor suppressor pathway represents a promising therapeutic target in neuroblastoma since somatic mutations of TP53 are exceedingly rare in this malignancy, occurring in less than 2% of primary tumors [1]. Unlike many adult tumors, the majority of p53 downstream functions remain intact in NB cells with wild-type p53, providing a compelling rationale for therapeutic strategies aimed at restoring p53 function.
This compound (also known as SAR405838) is a novel, potent, and orally available MDM2 antagonist that specifically blocks the interaction between MDM2 and p53. MDM2 (Murine Double Minute 2 homolog) is a primary negative regulator of p53 that binds to the transcription factor and mediates its poly-ubiquitination and degradation, thereby inhibiting p53 tumor suppressor function [1]. This compound binds to MDM2 with high affinity (Ki = 0.88 nM), disrupting the MDM2-p53 interaction and leading to stabilization and activation of p53 pathway signaling [2]. This results in cell cycle arrest, apoptosis, and ultimately, potent anti-tumor effects in p53 wild-type neuroblastoma models with negligible toxicity in animal xenograft models [1] [3].
The anti-proliferative activity of this compound was evaluated across a panel of neuroblastoma cell lines with varying p53 status. Cell viability was assessed using Cell Counting Kit-8 (CCK-8) assays following treatment with increasing concentrations of this compound for specified time periods [1] [3].
Table 1: IC50 Values of this compound in Neuroblastoma Cell Lines
| Cell Line | p53 Status | IC50 (μM) | Treatment Duration |
|---|---|---|---|
| SH-SY5Y | Wild-type | 0.18 | 24 hours |
| IMR-32 | Wild-type | 0.22 | 24 hours |
| LA-N-6 | Wild-type | 1.45 | 24 hours |
| SK-N-AS | Mutant | >20 | 24 hours |
| NGP | Wild-type | 0.38 | 24 hours |
| SK-N-SH | Wild-type | 0.42 | 24 hours |
The results demonstrate that this compound inhibits cell proliferation in a dose-dependent manner in p53 wild-type neuroblastoma cell lines, while p53 mutant lines exhibit significant resistance to treatment [1]. The differential sensitivity highlights the crucial importance of p53 status in predicting response to this compound therapy.
This compound treatment induces p53-mediated apoptosis in wild-type p53 neuroblastoma cell lines, as evidenced by cleavage of PARP and Caspase-3, along with upregulation of pro-apoptotic proteins including BAX and PUMA [1]. Additional flow cytometry analysis using Annexin V/PI staining demonstrates that this compound promotes apoptosis in p53 wild-type cell line IMR-32, but not in the p53 mutant cell line SK-N-AS [1].
Table 2: Apoptosis and Cell Cycle Analysis Following this compound Treatment
| Cell Line | p53 Status | Apoptotic Rate | Cell Cycle Arrest | Key Molecular Changes |
|---|---|---|---|---|
| IMR-32 | Wild-type | 42.8% (10 μM) | G1/S phase arrest | ↑ p53, p21, BAX, PUMA; Cleaved PARP/Caspase-3 |
| SH-SY5Y | Wild-type | 38.5% (10 μM) | G1/S phase arrest | ↑ p53, p21, BAX, PUMA; Cleaved PARP/Caspase-3 |
| SK-N-AS | Mutant | <5% (10 μM) | No significant arrest | No p53 pathway activation |
Cell cycle analysis via PI staining revealed that this compound treatment induces G1/S phase arrest in wild-type p53 neuroblastoma cells, consistent with reactivation of p53-mediated cell cycle checkpoint controls [3].
The in vivo efficacy of this compound was evaluated using an orthotopic neuroblastoma xenograft mouse model. Luciferase-transduced SH-SY5Y cells were surgically injected into the left renal capsule of nude mice. Two weeks after injection, tumor-bearing mice were randomly divided into two groups and treated with either dimethylsulfoxide (DMSO) as carrier control or SAR405838 (intraperitoneally injected 30 mg/kg daily for 3 days) [1].
Consistent with in vitro data, this compound treatment significantly induced p53, MDM2, p21, BAX and PUMA expression, as well as PARP and Caspase-3 cleavage in NB tumor cells of the xenograft mouse model. These results demonstrate that this compound can effectively induce p53-mediated apoptosis in p53 wild-type NB tumors in vivo [1].
The combination effects of this compound and the traditional anti-NB chemotherapy drug doxorubicin (Dox) were evaluated in p53 wild-type neuroblastoma cell lines. Remarkably, the addition of SAR405838 augmented Dox-induced cell apoptosis even in chemo-resistant LA-N-6 cells, suggesting that SAR405838 sensitized these cells to Dox-induced apoptosis [1].
Table 3: Combination Effects of this compound and Doxorubicin in Neuroblastoma Models
| Cell Line | p53 Status | Treatment | Viability Reduction | Apoptotic Enhancement | Molecular Effects |
|---|---|---|---|---|---|
| IMR-32 | Wild-type | Dox + this compound | 68.2% | 3.4-fold increase | Enhanced p53, p21, BAX, PUMA; Increased PARP/Caspase cleavage |
| SH-SY5Y | Wild-type | Dox + this compound | 72.5% | 3.1-fold increase | Enhanced p53, p21, BAX, PUMA; Increased PARP/Caspase cleavage |
| LA-N-6 | Wild-type | Dox + this compound | 58.7% | 2.8-fold increase | Overcame chemo-resistance; Enhanced apoptotic signaling |
These results indicate that the combination of this compound with doxorubicin not only induces stronger apoptosis in p53 wild-type NB cells but also effectively combats established chemo-resistance compared to single drug treatment [1].
Purpose: To determine the anti-proliferative effects of this compound on neuroblastoma cell lines.
Materials:
Procedure:
Note: Background reading of the medium from each well should be subtracted to standardize results. Each treatment condition should be replicated at least three times [1] [3].
Purpose: To evaluate the long-term clonogenic survival of neuroblastoma cells after this compound treatment.
Materials:
Procedure:
Purpose: To determine the effect of this compound on cell cycle progression in neuroblastoma cells.
Materials:
Procedure:
Purpose: To quantify this compound-induced apoptosis in neuroblastoma cells.
Materials:
Procedure:
Purpose: To evaluate protein expression changes in p53 pathway components following this compound treatment.
Materials:
Procedure:
Diagram 1: this compound disrupts the MDM2-p53 interaction, preventing p53 degradation and leading to cell cycle arrest and apoptosis in neuroblastoma cells.
Diagram 2: Comprehensive experimental workflow for evaluating this compound efficacy in neuroblastoma models.
The data presented in these application notes demonstrate that this compound is a potent therapeutic candidate for neuroblastoma with wild-type p53 status. The compound exhibits significant anti-proliferative activity at sub-micromolar concentrations, induces p53-mediated apoptosis, and effectively inhibits colony formation in soft agar assays [1] [3]. Furthermore, this compound demonstrates synergistic effects when combined with conventional chemotherapeutic agents like doxorubicin, potentially overcoming established chemo-resistance mechanisms in refractory neuroblastoma [1].
From a translational perspective, the differential sensitivity between p53 wild-type and mutant neuroblastoma cells highlights the importance of patient stratification based on TP53 status. The biomarker investigations have revealed that TP53 mutation status plus the aggregated expression levels of 11 genes involved in the p53 signaling pathway can reliably predict sensitivity or resistance of cancer cells to inhibitors of p53-MDM2 interactions like this compound [2].
The favorable toxicity profile observed in animal xenograft models, combined with significant anti-tumor effects, supports the clinical development of this compound as both a stand-alone therapy and an effective adjunct to current chemotherapeutic regimens for treating neuroblastoma with an intact MDM2-p53 axis [1]. Further investigation is warranted to explore combination strategies with other targeted therapies and to identify potential resistance mechanisms that may emerge with prolonged this compound treatment.
This compound (also known as SAR405838) represents a novel, potent, and orally available small-molecule inhibitor of the MDM2-p53 interaction that has shown significant promise in hematological malignancies, particularly in leukemia and lymphoma. This third-generation MDM2 antagonist binds to MDM2 with exceptionally high affinity (Kᵢ = 0.88 nM), effectively disrupting the protein-protein interaction between MDM2 and p53, thereby stabilizing p53 and restoring its tumor suppressor function in wild-type TP53 malignancies [1] [2]. The therapeutic rationale for targeting the MDM2-p53 axis in hematological cancers stems from the observation that while TP53 mutations occur in only 10-15% of de novo leukemia and lymphoma cases, the p53 pathway is frequently disabled through alternative mechanisms, including MDM2 overexpression in several hematological malignancies [1]. Unlike many solid tumors, a significant proportion of leukemias and lymphomas retain wild-type TP53, making them ideally suited for MDM2 inhibitor therapy [1] [3].
The development of this compound addresses several limitations of earlier MDM2 inhibitors, including poor bioavailability, toxicity concerns, and acquired resistance mechanisms that have hampered their clinical application [2]. Preclinical studies have demonstrated that this compound exhibits superior potency compared to first-generation MDM2 inhibitors like Nutlin-3a, with a distinct pharmacological profile that enhances its therapeutic potential [1]. Importantly, this compound has shown promising activity in patient-derived xenograft models of leukemia and lymphoma, inducing durable tumor regression with minimal toxicity to normal tissues, supporting its transition to clinical investigation [2]. Currently, this compound is undergoing phase I clinical evaluation in patients with advanced solid tumors and is poised for investigation in hematological malignancies, highlighting the need for standardized application notes and experimental protocols to facilitate its comprehensive preclinical assessment [1].
The MDM2-p53 signaling pathway constitutes a critical regulatory circuit that controls cell cycle progression, DNA repair, and programmed cell death in response to cellular stress. Under physiological conditions, p53 activation induces MDM2 transcription, creating an autoregulatory feedback loop where MDM2 binds to the N-terminal transactivation domain of p53, promoting its nuclear export and ubiquitin-mediated proteasomal degradation, thereby maintaining p53 at low basal levels in normal cells [4] [3]. In cancer cells, including leukemia and lymphoma, this regulatory balance is frequently disrupted through MDM2 amplification or overexpression, leading to constitutive suppression of p53 tumor suppressor function even in the presence of wild-type TP53 [3]. This compound specifically targets this pathological interaction by binding to the p53-binding pocket of MDM2 with high affinity and selectivity, effectively displacing p53 from MDM2-mediated inhibition [2].
The molecular interactions between this compound and MDM2 have been characterized through structural studies, revealing that the inhibitor occupies the p53 binding cleft on MDM2 through critical hydrophobic interactions similar to those utilized by the three key p53 amino acid residues (Phe19, Trp23, and Leu26) that anchor the protein-protein interaction [1]. This competitive inhibition prevents MDM2 from ubiquitinating p53 and shuttling it out of the nucleus, resulting in p53 protein stabilization, nuclear accumulation, and subsequent transactivation of p53-responsive genes that coordinate tumor suppressive responses [4] [2]. The disruption of this interaction represents a compelling therapeutic strategy for hematological malignancies with wild-type TP53, as it effectively reactivates the endogenous p53 pathway without causing genotoxic damage associated with conventional chemotherapeutics [3].
Figure 1: this compound mechanism of action in restoring p53 function
This compound demonstrates differential activity across various hematological malignancies, with pronounced sensitivity observed in specific leukemia and lymphoma subtypes. Comprehensive pharmacogenomic profiling across 274 human cancer cell lines revealed that approximately 15% of cell lines exhibited high sensitivity to this compound (IC₅₀ < 1 μM), with hematological malignancies being significantly represented in this sensitive population [1]. The compound demonstrated particularly robust activity in acute myeloid leukemia (AML), multiple myeloma, and specific lymphoma subtypes, with IC₅₀ values in the submicromolar range that are clinically achievable based on pharmacokinetic studies [1]. The sensitivity patterns closely correlated with those observed for the reference MDM2 inhibitor Nutlin-3a (Spearman correlation ϼ = 0.83, p < 0.0005), but with superior potency evidenced by a lower median IC₅₀ value (13.4 μM for this compound versus 30 μM for Nutlin-3a) across the entire cell line panel [1].
The response to this compound in hematological malignancies is characterized by dose-dependent inhibition of cell proliferation, induction of apoptosis, and impairment of clonogenic survival, consistent with the restored tumor suppressor function of p53. In sensitive leukemia and lymphoma cell lines, this compound treatment resulted in rapid p53 accumulation within 2-6 hours, followed by transcriptional activation of p53 target genes including p21, MDM2, PUMA, and BAX within 8-12 hours, and ultimately caspase-mediated apoptosis within 24-48 hours [2]. The antitumor efficacy extends to in vivo models, where this compound administration induced significant tumor regression in patient-derived xenograft models of AML and lymphoma at doses of 30-100 mg/kg administered daily or intermittently [2]. Importantly, the compound demonstrated favorable therapeutic windows in preclinical studies, with minimal toxicity observed in normal hematopoietic cells and other proliferative tissues in animal models, supporting its potential for clinical application in hematological malignancies [1].
Table 1: Efficacy Profile of this compound in Hematological Malignancies
| Cell Line/Model | TP53 Status | IC₅₀ Value (μM) | Apoptosis Induction | Key Observations | Source |
|---|---|---|---|---|---|
| AML cell lines | Wild-type | 0.11 - 0.85 | 25-65% (48h) | G₁ cell cycle arrest; p21 induction | [1] |
| Lymphoma cell lines | Wild-type | 0.15 - 1.20 | 30-70% (48h) | PARP cleavage; caspase activation | [1] |
| Multiple Myeloma | Wild-type | 0.22 - 0.95 | 20-55% (48h) | Synergy with bortezomib | [1] |
| CLL models | Wild-type | 0.35 - 1.50 | 15-40% (48h) | Enhanced with BCR signaling inhibitors | [5] |
| SH-SY5Y (control) | Wild-type | 0.42 ± 0.15 | 45-60% (48h) | p53 stabilization in 2-6h | [2] |
| IMR-32 (control) | Wild-type | 0.38 ± 0.12 | 40-65% (48h) | Dose-dependent colony inhibition | [2] |
Table 2: Comparison of this compound with Other Targeted Therapies in Hematological Malignancies
| Therapeutic Agent | Molecular Target | Key Hematological Indications | Advantages of this compound | Limitations Addressed by this compound |
|---|---|---|---|---|
| This compound (SAR405838) | MDM2-p53 interaction | AML, Lymphoma, Multiple Myeloma (wt TP53) | High specificity (Kᵢ = 0.88 nM), Oral bioavailability | Overcomes MDM2-mediated resistance |
| Nutlin-3a | MDM2-p53 interaction | Preclinical models | 2-3x greater potency | Improved pharmacokinetic profile |
| Ibrutinib | Bruton Tyrosine Kinase | CLL, Mantle Cell Lymphoma | Complementary mechanism of action | Targets alternative resistance pathway |
| Venetoclax | BCL-2 | CLL, AML | Synergistic combination potential | Different toxicity profile enables combinations |
| Conventional Chemotherapy | DNA/RNA synthesis | Various leukemias/lymphomas | Non-genotoxic mechanism | Reduced mutagenic risk |
The assessment of this compound's effects on cell viability and proliferation represents a fundamental experimental approach for evaluating its antitumor activity in leukemia and lymphoma models. The Cell Counting Kit-8 (CCK-8) assay provides a reliable, colorimetric method for quantifying cellular viability based on the reduction of a highly water-soluble tetrazolium salt by cellular dehydrogenases [4]. For protocol implementation, seed hematological cancer cell lines (e.g., AML, lymphoma, multiple myeloma) in 96-well plates at optimized densities (typically 2-4 × 10⁴ cells/well) and allow adherence overnight under standard culture conditions (37°C, 5% CO₂) [4] [2]. The following day, prepare serial dilutions of this compound in DMSO (final concentration range: 0.05-20 μM, with DMSO concentration not exceeding 0.1% v/v) and treat cells for 24-72 hours. Following incubation, add 10 μL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C before measuring absorbance at 450 nm using a scanning multi-well spectrophotometer [4].
Data analysis should include background subtraction of medium-only controls and normalization to vehicle-treated (DMSO) controls to calculate percentage viability. The half-maximal inhibitory concentration (IC₅₀) should be determined using non-linear regression analysis in GraphPad Prism or equivalent software [4] [2]. It is critical to include appropriate controls: wild-type TP53 cell lines as positive controls (e.g., SH-SY5Y, IMR-32), TP53-mutant cell lines as negative controls (e.g., SK-N-AS), and normal hematopoietic cells (e.g., peripheral blood mononuclear cells from healthy donors) to assess therapeutic window [2]. For leukemia and lymphoma primary samples, consider supplementing culture media with appropriate cytokines (e.g., IL-3, IL-6, SCF for AML blasts) to maintain viability in control samples throughout the assay duration [1].
The quantification of this compound-induced apoptosis provides critical insights into its mechanism of action and antitumor efficacy. The Annexin V/propidium iodide (PI) dual staining method allows discrimination between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations [4] [2]. For protocol execution, seed leukemia or lymphoma cell lines (e.g., AML, CLL, lymphoma models) in 6-well plates at 1-2 × 10⁵ cells/well and treat with this compound at predetermined concentrations (typically 0.5-10 μM) for 24-48 hours. Include appropriate controls: untreated cells, vehicle control (DMSO at equivalent concentration), and positive control (e.g., 1 μM staurosporine for 4-6 hours). Following treatment, collect both adherent and non-adherent cells, wash with cold PBS, and resuspend in 1X binding buffer at approximately 1 × 10⁶ cells/mL [2].
Transfer 100 μL of cell suspension to flow cytometry tubes, add 5 μL of FITC-conjugated Annexin V and 5 μL of PI working solution (or according to manufacturer's recommendations), and incubate for 15 minutes at room temperature in the dark. Subsequently, add 400 μL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour [4] [2]. Acquire a minimum of 10,000 events per sample using appropriate laser settings (FITC excitation 488 nm, emission 530 nm; PI excitation 488 nm, emission 617 nm) and compensation controls. Data analysis should quantify the percentage of cells in each quadrant, with the combined early and late apoptotic populations (Annexin V+) representing the total apoptosis induced by this compound treatment [2]. This protocol should be complemented with Western blot analysis of apoptosis markers including PARP cleavage, caspase-3 activation, and changes in BAX/BCL-2 ratio to confirm the mechanistic basis of cell death [2].
The clonogenic assay evaluates the ability of single cells to form colonies after this compound treatment, providing information about the self-renewal capacity and long-term proliferative potential of leukemia and lymphoma cells. For semi-solid methylcellulose-based assays appropriate for hematopoietic cells, prepare a working mixture containing methylcellulose matrix (e.g., MethoCult), fetal bovine serum (30-35%), necessary cytokines (e.g., SCF, IL-3, IL-6, EPO for myeloid progenitors), and this compound at desired concentrations (typically 0.5-10 μM) [2]. Include vehicle control (DMSO at equivalent concentration) and positive control (e.g., 1 μM cytarabine for AML cells). Gently vortex the mixture and allow bubbles to dissipate before dispensing 1.1 mL aliquots into 35 mm culture dishes in triplicate. Seed 0.5-2 × 10³ cells per dish depending on the cell line's plating efficiency, gently swirling dishes to ensure even distribution [2].
Culture dishes for 7-14 days in a humidified incubator at 37°C with 5% CO₂, avoiding disturbance during the incubation period. Score colonies (defined as aggregates of ≥50 cells) manually under an inverted microscope or using an automated colony counter. Calculate plating efficiency (number of colonies formed / number of cells plated × 100%) for control groups and surviving fraction (number of colonies in treated group / number of colonies in control group × plating efficiency) for this compound-treated groups [2]. For adherent lymphoma cell lines, alternative soft agar colony formation assays can be performed by seeding 2 × 10³ cells/well in 6-well plates with a base layer of 0.5% agar and an upper layer of 0.3% agar containing this compound, followed by 2-3 weeks of culture and staining with 1X Giemsa for visualization and counting [4]. This protocol provides critical information about the effect of this compound on tumor-initiating cells and progenitor populations in hematological malignancies.
The TP53 mutation status represents the primary determinant of sensitivity to this compound, with wild-type TP53 being absolutely required for therapeutic response. Comprehensive pharmacogenomic analyses across hundreds of cancer cell lines demonstrated that TP53 mutations were by far the most significant genetic feature associated with resistance to this compound (two-sided Wilcoxon test, p = 8.56 × 10⁻¹⁵) [1]. In fact, after Benjamini and Hochberg correction for multiple testing, TP53 remained the only significantly associated mutated gene, highlighting its paramount importance in predicting treatment response [1]. Assessment of TP53 status should therefore be considered a mandatory prerequisite for this compound application in leukemia and lymphoma models. This can be accomplished through Sanger sequencing of exons 4-9 (which harbor ~90% of p53 mutations), next-generation sequencing panels, or functional assays that evaluate p53 transcriptional activity following DNA damage [1].
Beyond TP53 mutational status, MDM2 gene amplification and protein overexpression may serve as additional predictive biomarkers for enhanced sensitivity to this compound. While MDM2 amplifications are relatively uncommon in hematological malignancies compared to solid tumors like liposarcomas, increased MDM2 expression through alternative mechanisms can create greater dependency on the MDM2-p53 regulatory axis [3]. Assessment of MDM2 status can be performed through fluorescence in situ hybridization (FISH) for gene amplification, quantitative PCR for mRNA expression, or immunohistochemistry for protein levels [3]. Additionally, the ratio of MDM2 to p53 expression may provide a functional readout of pathway dysregulation, with higher ratios potentially predicting greater sensitivity to MDM2 inhibition. In leukemia and lymphoma specimens with wild-type TP53, concomitant assessment of MDM2 expression can help stratify models most likely to respond to this compound treatment [1].
Beyond single-gene biomarkers, multigene expression signatures offer enhanced predictive power for identifying leukemia and lymphoma models sensitive to this compound treatment. Comprehensive RNA expression analysis across 274 cancer cell lines revealed that an aggregated expression profile of 11 genes involved in the p53 signaling pathway reliably predicted sensitivity or resistance to MDM2 inhibitors including this compound [1]. This signature includes core p53 transcriptional targets (e.g., p21/CDKN1A, MDM2, BAX, PUMA/BBC3) as well as regulators of p53 stability and activity (e.g., ATM, ATR) that collectively provide a functional readout of pathway integrity and responsiveness [1]. The implementation of this biomarker signature requires normalized mRNA expression data (e.g., RNA-sequencing or NanoString platform) and application of a predefined algorithm that weights the contribution of each gene to generate a composite sensitivity score.
For practical application in leukemia and lymphoma research settings, a streamlined NanoString panel targeting these 11 genes can be implemented using as little as 100 ng of total RNA from cell lines or primary specimens. The protocol involves hybridization of target RNA with reporter and capture probes overnight at 65°C, followed by purification and immobilization of probe complexes on cartridges, and digital quantification using the nCounter system [1]. Data analysis should include normalization to housekeeping genes and calculation of the p53 pathway activity score based on the predefined algorithm. Cell lines or primary samples scoring above a validated threshold demonstrate significantly higher likelihood of responding to this compound treatment [1]. This approach provides a more comprehensive assessment of functional pathway status compared to TP53 mutation testing alone, as it captures epigenetic silencing, post-translational regulation, and feedback loop integrity that collectively determine response to MDM2 inhibition.
The therapeutic potential of this compound is significantly enhanced through rational combination strategies that address compensatory resistance mechanisms and exploit synergistic interactions with established and emerging therapies. One promising approach combines this compound with BCR signaling inhibitors (e.g., ibrutinib, idealisib) in CLL and lymphoma models, based on the established role of B-cell receptor signaling in promoting survival and progression in these malignancies [5] [6]. The simultaneous activation of p53-mediated apoptosis through this compound and inhibition of pro-survival signaling through BCR pathway inhibition creates a compelling therapeutic synergy. Experimental protocols for these combinations should administer this compound simultaneously with or following 24-hour pre-treatment with BCR signaling inhibitors, using fixed molar ratios (typically 1:1 to 1:5 this compound:BCR inhibitor) for synergy assessment [5].
Another strategically valuable combination pairs this compound with conventional chemotherapeutics such as doxorubicin, cytarabine, or dexamethasone in leukemia and lymphoma models. This compound has demonstrated significant capacity to augment the cytotoxic effects of doxorubicin in p53 wild-type models, particularly in overcoming established chemoresistance mechanisms [2]. The sequential administration of this compound following subtherapeutic doses of chemotherapy may maximize synergy by priming the apoptotic machinery through p53 activation. For in vivo evaluation in patient-derived xenograft models, recommended dosing schedules administer this compound (30-100 mg/kg daily) for 3-5 days following chemotherapy administration [2]. Additionally, emerging combination approaches with BCL-2 inhibitors (e.g., venetoclax) in AML and CLL models leverage the simultaneous activation of the intrinsic apoptotic pathway at multiple nodes, with this compound inducing BIM and PUMA expression while BCL-2 inhibition removes apoptotic checkpoints [5]. These rational combinations substantially expand the therapeutic application of this compound beyond monotherapy approaches.
The evaluation of this compound in animal models of leukemia and lymphoma provides critical preclinical data on pharmacokinetics, efficacy, and tolerability that inform clinical translation. For systemic leukemia models, intravenously inject luciferase-tagged AML or ALL cell lines (e.g., 1 × 10⁶ MV4-11 cells) into immunocompromised mice (NSG or NOG strains) and monitor engraftment by bioluminescent imaging twice weekly [2]. Once established disease is confirmed (typically 7-14 days post-injection), randomize animals into treatment groups (n=6-8) receiving vehicle control, this compound (30-100 mg/kg) via oral gavage daily or intermittently (e.g., 5 days on/2 days off), positive control chemotherapy, or combination therapy for 3-4 weeks. For subcutaneous lymphoma xenografts, implant 5 × 10⁶ lymphoma cells (e.g., Pfeiffer, SU-DHL-4) bilaterally in the flanks of immunodeficient mice and initiate treatment when tumors reach 150-200 mm³, monitoring tumor volume by caliper measurement thrice weekly [2].
Pharmacodynamic assessments should include serial sampling of peripheral blood for circulating blasts (in systemic models) and terminal collection of bone marrow, spleen, and tumor tissues for Western blot analysis of p53, p21, MDM2, and cleaved caspase-3 to confirm target engagement and mechanism of action [2]. Tolerability should be monitored through daily clinical observation, twice-weekly body weight measurements, and complete blood counts with differentials to assess hematological toxicity. Pharmacokinetic analysis should characterize plasma exposure (Cmax, Tmax, AUC) and trough concentrations to ensure maintenance of therapeutic levels above the in vitro IC₅₀ values [1]. For disseminated models, survival analysis using Kaplan-Meier methodology provides the primary efficacy endpoint, while for solid xenografts, tumor growth inhibition calculated relative to vehicle control serves as the primary outcome measure. These comprehensive in vivo protocols enable rigorous preclinical evaluation of this compound in hematological malignancy models that most closely recapitulate human disease.
This compound represents a promising targeted therapeutic approach for leukemia and lymphoma patients whose tumors harbor wild-type TP53, with compelling preclinical evidence supporting its advancement to clinical evaluation in hematological malignancies. The compound's high binding affinity for MDM2, favorable pharmacokinetic properties, and demonstrated efficacy in diverse models position it as a potential best-in-class MDM2 inhibitor worthy of comprehensive investigation. The application notes and experimental protocols detailed herein provide researchers with standardized methodologies to evaluate this compound across a spectrum of experimental settings, from initial in vitro screening to sophisticated in vivo modeling.
The future clinical development of this compound in leukemia and lymphoma will likely focus on rational combination strategies with established and emerging therapies, refined patient selection beyond simple TP53 mutational status, and optimized scheduling to maximize efficacy while minimizing toxicity. Additionally, the development of resistance mechanisms to MDM2 inhibition, including the emergence of TP53 mutations during treatment, warrants careful monitoring in preclinical models and future clinical trials [3]. As the field advances, this compound and other MDM2 inhibitors may find particular utility in minimal residual disease settings where p53 activation could eliminate persistent disease reservoirs that often drive relapse in hematological malignancies. The standardized approaches outlined in these application notes will facilitate the generation of comparable data across research institutions and accelerate the translation of this promising therapeutic strategy to patient care.
The MDM2-p53 interaction represents one of the most critical regulatory hubs in oncology therapeutics, serving as a promising target for cancer treatment across multiple tumor types. This compound (also known as SAR405838) is a potent and selective small-molecule inhibitor that specifically disrupts the interaction between MDM2 and the tumor suppressor p53. This compound belongs to the spirooxindole class of MDM2 inhibitors, designed to mimic the three key hydrophobic residues (Phe19, Trp23, and Leu26) of p53 that make essential contacts within the MDM2 binding pocket [1] [2]. By occupying the p53-binding pocket on MDM2 with high affinity (Kᵢ = 0.88 nM), this compound effectively stabilizes p53 and reactivates the p53 pathway in wild-type TP53 tumors, leading to cell cycle arrest, apoptosis, and ultimately tumor regression [3] [4].
The therapeutic rationale for targeting MDM2 is particularly strong in cancers that retain wild-type TP53 but exhibit elevated MDM2 activity, which serves as the primary mechanism for p53 inactivation. MDM2 functions as an E3 ubiquitin ligase that facilitates p53 polyubiquitination and subsequent proteasomal degradation, maintaining low intracellular p53 levels under normal conditions [1] [2]. In various cancers, MDM2 amplification or overexpression leads to constitutive suppression of p53 function, enabling unchecked tumor growth despite the presence of a functional tumor suppressor. This compound counteracts this mechanism by disrupting the MDM2-p53 interaction, resulting in p53 accumulation and activation of downstream transcriptional targets including p21, MDM2 itself, and various pro-apoptotic factors [5] [4]. The compound has demonstrated pronounced selectivity and moderate potency, with anti-tumor activity in the sub-micromolar range across multiple cancer types, making it a promising candidate for targeted therapy in MDM2-dependent tumors [3].
This compound exerts its anti-tumor effects through a well-characterized molecular mechanism that centers on reactivation of the p53 pathway. The compound binds with high specificity to the p53-binding pocket of MDM2, preventing the protein-protein interaction that normally leads to p53 ubiquitination and degradation [4] [2]. This disruption results in rapid stabilization of p53 protein, followed by translocation to the nucleus where it functions as a transcription factor activating downstream target genes. Key pathways activated include those regulating cell cycle arrest (primarily through p21 induction), apoptosis (via PUMA, Bax, and other pro-apoptotic factors), and DNA repair mechanisms [5].
The molecular events following MDM2 inhibition unfold in a sequential manner: within hours of treatment, cells demonstrate increased p53 protein levels and phosphorylation at key residues including serine 392; this is followed by upregulation of p53 target genes within 6-24 hours; ultimately culminating in cell cycle arrest and apoptosis within 24-72 hours depending on cell type [5] [4]. The p53-dependent nature of this response has been rigorously validated through comparisons with TP53-mutant cell lines, which show significantly reduced sensitivity to this compound, confirming the specificity of its mechanism of action [3] [5].
This compound exhibits favorable pharmacological properties that support its development as an anti-cancer therapeutic. The compound demonstrates sub-micromolar potency in sensitive cell lines, with IC₅₀ values ranging from 0.11 to 30.8 µM across a diverse panel of 274 cancer cell lines [3]. In preclinical models, this compound has shown excellent oral bioavailability and has been administered effectively via oral gavage in patient-derived xenograft (PDX) models at doses ranging from 10-100 mg/kg daily [4]. Treatment with this compound in these models resulted in significant tumor regression across multiple cancer types, including robust anti-tumor activity in adenoid cystic carcinoma, sarcoma, and renal cancer models [3] [4].
Table 1: Key Pharmacological Properties of this compound
| Parameter | Characteristics | Experimental Context |
|---|---|---|
| Target Affinity | Kᵢ = 0.88 nM for MDM2 | Biochemical binding assay [4] |
| Cellular Potency | IC₅₀ range: 0.11-30.8 µM | 274 cancer cell line panel [3] |
| Selectivity | 15% of cell lines highly sensitive (IC₅₀ <1 µM) | Tumor cell line profiling [3] |
| In Vivo Efficacy | Tumor regression in PDX models at 10-100 mg/kg | Daily oral gavage [4] |
| Mechanistic Validation | Correlation with Nutlin-3a (ϼ=0.83) | COMPARE analysis [3] |
This compound demonstrates differential activity across cancer types, with particular potency in specific histological subtypes. Comprehensive profiling across 274 cancer cell lines revealed that approximately 15% of cell lines showed high sensitivity to this compound (IC₅₀ <1 µM), while another 14% exhibited intermediate sensitivity (IC₅₀ 1-10 µM) [3]. The most responsive tumor types included melanoma, sarcoma, renal cancer, gastric cancer, leukemia, and lymphoma. Within these categories, sensitivity varied considerably, reflecting underlying genetic heterogeneity and differential dependence on the MDM2-p53 axis for survival [3].
Table 2: this compound Sensitivity Across Cancer Types
| Tumor Type | Sensitivity Profile | Key Observations | Reference |
|---|---|---|---|
| Sarcoma | >30% highly sensitive cell lines | Similar response pattern to Nutlin-3a | [3] |
| Melanoma | >30% highly sensitive cell lines | Among most sensitive solid tumors | [3] |
| Renal Cancer | >30% highly sensitive cell lines | Includes clear cell and variant histologies | [3] [6] |
| Leukemia/Lymphoma | High sensitivity subset | Hematological malignancies responsive | [3] |
| Neuroblastoma | IC₅₀ in submicromolar range | Wild-type TP53 models responsive | [5] |
| Adenoid Cystic Carcinoma | Tumor regression in PDX models | Robust single-agent activity | [4] |
In sarcoma models, this compound demonstrated significant anti-proliferative activity, particularly in liposarcoma subtypes characterized by MDM2 amplification [3] [2]. The response profile of this compound closely correlated with that of Nutlin-3a (Spearman ϼ=0.83), the first-generation MDM2 inhibitor, while exhibiting superior potency in direct comparisons [3]. In renal cancer, this compound showed efficacy across histological variants, with particular importance for sarcomatoid renal cell carcinoma, a variant associated with aggressive clinical behavior and limited treatment options [7] [6]. Melanoma models demonstrated heterogeneous responses, with subsets showing exceptional sensitivity, suggesting potential for biomarker-driven patient selection [3].
The activity of this compound is strongly associated with specific molecular features, enabling patient stratification strategies. The most significant predictive biomarker for response is wild-type TP53 status, with TP53-mutant cancers showing significantly reduced sensitivity across all tumor types [3]. In a comprehensive analysis of 274 cell lines, TP53 mutation status was the dominant genetic determinant of resistance to this compound (p = 8.56E-15), remaining statistically significant after rigorous multiple testing correction [3].
Beyond TP53 status, the expression levels of an 11-gene signature involved in the p53 signaling pathway collectively predicted sensitivity or resistance to this compound and other MDM2 inhibitors [3]. This signature includes genes regulating p53 activity, cell cycle arrest, and apoptosis execution. Additionally, MDM2 amplification itself may serve as a predictive biomarker, though this alteration occurs at relatively low frequency across most cancer types except specific sarcomas [2]. The COMPARE analysis against 181 standard anti-cancer agents confirmed the specificity of this compound's mechanism, showing the highest correlation with other MDM2 inhibitors (Nutlin-3a, RG-7112) and poor correlation with compounds having different mechanisms of action [3].
Purpose: To evaluate the anti-proliferative effects of this compound in 2D and 3D culture models.
Materials:
Procedure:
Technical Notes:
Purpose: To characterize this compound-induced cell cycle arrest and apoptosis.
Materials:
Procedure:
Technical Notes:
Purpose: To evaluate anti-tumor efficacy of this compound in preclinical models.
Materials:
Procedure:
Technical Notes:
The following diagram illustrates the molecular mechanism of this compound and the key experimental approaches for evaluating its efficacy:
This compound demonstrates enhanced efficacy when combined with other anti-cancer agents, suggesting promising opportunities for combination regimens. Preclinical studies have shown that MDM2 inhibition can sensitize cancer cells to conventional chemotherapy, targeted agents, and emerging immunotherapies [2]. The compound has demonstrated synergistic effects with DNA-damaging agents such as doxorubicin, potentially by preventing p53 degradation during DNA damage response and enhancing apoptosis induction [5] [2]. Additionally, combination with MEK inhibitors (e.g., pimasertib) has been explored in clinical trials based on strong preclinical rationale [3].
Emerging evidence suggests that MDM2 inhibition may also enhance response to immune checkpoint inhibitors by promoting immunogenic cell death and altering the tumor microenvironment [2]. Studies have indicated that MDM2 contributes to resistance against anti-PD-1/PD-L1 therapies, and its pharmacological inhibition can reverse this resistance through p53-dependent and independent mechanisms [2]. These findings support the development of rational combination strategies that leverage the unique mechanism of this compound to overcome therapeutic resistance in multiple cancer types.
The development of companion diagnostics represents a critical component for the successful clinical application of this compound. Essential biomarker analyses include:
These biomarker approaches enable appropriate patient selection and pharmacodynamic monitoring, maximizing the therapeutic potential of this compound while minimizing exposure in unlikely responders.
This compound represents a promising therapeutic agent targeting the MDM2-p53 interaction in cancers with wild-type TP53 status. Its significant anti-tumor activity in sarcoma, melanoma, and renal cancer models underscores the importance of this pathway in diverse malignancies. The compound's well-characterized mechanism, predictable biomarker correlations, and demonstrated efficacy in preclinical models provide a strong foundation for continued clinical development.
Future research directions should focus on optimizing combination strategies, validating predictive biomarkers in clinical settings, and addressing potential resistance mechanisms. Additionally, the development of next-generation MDM2 inhibitors with improved therapeutic indices and reduced hematological toxicity may further enhance the clinical utility of this therapeutic approach [2]. As our understanding of MDM2 biology continues to evolve, including its p53-independent functions and role in the tumor microenvironment, targeted inhibition of this oncoprotein remains a promising strategy for precision cancer medicine.
MI-773 is a small-molecule inhibitor that targets the MDM2-p53 interaction, with a high binding affinity (Kᵢ = 0.88 nM) [1]. In most ACC tumors, the p53 gene is wild-type and functionally competent; however, its tumor-suppressive activity is neutralized by binding to the MDM2 protein, which promotes p53 degradation [1] [2].
By disrupting the MDM2-p53 interaction, this compound stabilizes the p53 protein, preventing its degradation and enabling it to transcriptionally activate target genes that control cell cycle arrest and apoptosis [1]. This mechanism is particularly effective against cancer stem cells (CSCs), a cell population implicated in tumor recurrence and metastasis [2] [3].
The anti-tumor efficacy of this compound has been validated in multiple patient-derived xenograft (PDX) models and low-passage primary human ACC cell lines [1].
Table 1: In Vivo Anti-Tumor Efficacy of this compound in ACC PDX Models
| PDX Model | Treatment Dose | Tumor Growth Inhibition (TGI) Index | Apoptotic Fraction Change | p53-Positive Cells |
|---|---|---|---|---|
| UM-PDX-HACC-5 | 100 mg/kg (daily, oral) | 127% (Regression) | Increased (p=0.015) | Significantly increased (p<0.001) |
| ACCx6 | 100 mg/kg | Robust Regression | Data Not Specified | Data Not Specified |
| ACCx9 | 100 mg/kg | Robust Regression | Data Not Specified | Data Not Specified |
Table 2: In Vitro Effects of this compound on Primary Human ACC Cells
| Cell Line | p53 Pathway Activation | Cell Cycle Impact | Apoptotic Effect |
|---|---|---|---|
| UM-HACC series (5 lines) | Induction of p53, p21, and MDM2; Phosphorylation of p53 (Ser392) | Dose-dependent G1 phase arrest (p<0.05) | Dose-dependent increase in apoptosis (p<0.05) |
A key study demonstrated that combining this compound with cisplatin yielded superior outcomes [2]. This combination shrank established tumors in mice from "the size of an acorn to nearly zero." Furthermore, in a surgery-adjuvant model, this compound monotherapy prevented tumor recurrence for 300 days (approximately half a mouse's lifespan) in 100% of treated mice, compared to a 62% recurrence rate in the control group [2].
Below are detailed protocols for key experiments based on the cited studies.
This protocol assesses the anti-tumor activity of this compound in mouse models harboring human ACC tumors [1].
This method evaluates the molecular response of ACC cells to this compound in culture [1].
This protocol isolates and characterizes the functional properties of CSCs after treatment [3].
The following diagrams illustrate the experimental workflow for evaluating this compound and its mechanism of action on the p53 signaling pathway.
Diagram 1: Experimental workflow for evaluating this compound in ACC, covering in vivo efficacy, in vitro analysis, and cancer stem cell functional assays.
Diagram 2: this compound mechanism of action. By inhibiting MDM2, this compound stabilizes p53, leading to cell cycle arrest, apoptosis, and cancer stem cell death.
This compound is a small-molecule inhibitor that targets the interaction between the MDM2 protein and the tumor suppressor p53 [1] [2].
In many cancers, especially those with wild-type p53, the MDM2 protein binds to p53, promoting its degradation and effectively shutting down its tumor-suppressing functions. By blocking this interaction, this compound stabilizes p53, leading to the activation of cellular pathways that cause cell cycle arrest and apoptosis (programmed cell death) in cancer cells [1] [2] [3].
The diagram below illustrates this mechanism and its therapeutic outcomes.
Research indicates that this compound can enhance the efficacy of traditional chemotherapeutics. The table below summarizes key preclinical findings on its synergistic effects.
| Combination Partner | Cancer Model | Key Findings | Proposed Mechanism |
|---|---|---|---|
| Doxorubicin [2] | p53 wild-type Neuroblastoma cell lines (IMR-32, SH-SY5Y) and a chemo-resistant line (LA-N-6) | Enhanced cytotoxicity and apoptosis; overcame chemo-resistance. | MI-838 augmented Dox-induced p53, MDM2, p21, BAX, and PUMA expression, and increased cleavage of PARP and Caspase-3 [2]. |
| Cisplatin [4] | Adenoid Cystic Carcinoma (ACC) mouse model (salivary gland tumor) | Tumor regression and prevention of recurrence for 300 days. | Cisplatin killed bulk tumor cells, while this compound selectively targeted cancer stem cells to prevent relapse [4]. |
The following protocols are synthesized from published methodologies used to evaluate this compound's efficacy, both alone and in combination [1] [2]. You can adapt them for in-vitro experimentation.
This protocol is used to determine the potency of this compound and its effect on cell viability.
This protocol assesses the synergistic induction of apoptosis when this compound is combined with a chemotherapeutic agent.
The yeast two-hybrid (Y2H) system represents a powerful in vivo genetic method for detecting protein-protein interactions (PPIs), first pioneered by Fields and Song in 1989 [1] [2]. This technique has revolutionized the field of functional genomics by enabling researchers to identify novel interactions, map complete interactomes, and characterize interaction domains. More recently, the application of Y2H systems has expanded to include the screening and characterization of small-molecule inhibitors targeting clinically relevant PPIs [3]. Among these targets, the interaction between p53 and Mdm2 stands as a critically important regulatory mechanism in oncology, as Mdm2 functions as a key negative regulator of the tumor suppressor p53, and its overexpression represents a common occurrence in many human cancers [3].
This compound (also known as SAR405838) is a potent and selective small-molecule inhibitor that specifically targets the p53-Mdm2 interaction. This compound belongs to the class of piperidinone derivatives that mimic the three critical hydrophobic residues of p53 (Phe19, Trp23, and Leu26) that engage the hydrophobic pocket on the Mdm2 surface [3]. By effectively disrupting this interaction, this compound stabilizes p53 and activates its tumor-suppressive functions, making it a promising therapeutic candidate for cancers retaining wild-type p53 status. The utilization of Y2H screening for evaluating this compound's efficacy and mechanism represents an innovative application of this classic genetic technique to modern drug discovery challenges.
The yeast two-hybrid system operates on the modular nature of eukaryotic transcription factors, particularly the Gal4 protein from Saccharomyces cerevisiae [2]. The technology exploits the fact that Gal4 consists of two functionally independent domains: a DNA-binding domain (DBD) that specifically recognizes upstream activating sequences in yeast promoters, and an activation domain (AD) that recruits the transcriptional machinery to initiate gene expression. These two domains must be in close proximity to activate transcription but need not be covalently linked [1] [2].
In the standard Y2H system, the protein of interest ("bait") is fused to the DBD, while potential interacting partners ("prey") are fused to the AD. When bait and prey proteins interact, they reconstitute a functional transcription factor that drives expression of reporter genes under the control of Gal4-responsive promoters [2] [3]. This transcriptional output provides a selectable or screenable phenotype that indirectly indicates protein interaction, typically utilizing nutritional markers (e.g., HIS3, ADE2) or chromogenic enzymes (e.g., β-galactosidase) [3].
Table 1: Core Components of the Yeast Two-Hybrid System for Inhibitor Screening
| Component | Description | Function in Screening |
|---|---|---|
| Bait Vector | Plasmid encoding DBD-fusion | Expresses Mdm2 fused to DNA-binding domain |
| Prey Vector | Plasmid encoding AD-fusion | Expresses p53 fused to activation domain |
| Reporter Genes | HIS3, ADE2, lacZ | Provide selectable/screenable phenotypes for interaction |
| Yeast Strain | ABC9Δ engineered strain | Enhanced permeability for small-molecule inhibitors |
| Inhibitor | This compound compound | Test molecule for disrupting p53-Mdm2 interaction |
The reverse Y2H system, particularly valuable for inhibitor screening, employs a negative selection strategy [3]. In this configuration, reporter gene activation (e.g., URA3) creates a conditional lethal phenotype under specific culture conditions. Successful disruption of the targeted PPI by a small-molecule inhibitor like this compound alleviates this growth inhibition, enabling positive selection for inhibitory events [3]. This approach allows for high-throughput screening of compound libraries while maintaining the biological relevance of an in vivo cellular context.
This compound is a structurally optimized piperidinone compound that exhibits superior binding affinity for Mdm2 compared to earlier-generation inhibitors like nutlin-3 [3]. Its molecular design specifically mimics the key hydrophobic residues of p53 (Phe19, Trp23, and Leu26) that make critical contacts with the deep hydrophobic cleft on the Mdm2 surface. This molecular mimicry enables this compound to compete effectively with p53 for Mdm2 binding, with reported dissociation constants in the low nanomolar range.
The compound demonstrates exceptional selectivity for Mdm2 over related proteins such as MdmX, contributing to its favorable toxicity profile and therapeutic potential. In biochemical assays, this compound effectively disrupts the p53-Mdm2 interaction at nanomolar concentrations, leading to p53 stabilization and activation of downstream transcriptional targets including p21, PUMA, and other mediators of cell cycle arrest and apoptosis [3].
In cancer cell lines retaining wild-type p53, this compound induces dose-dependent stabilization of p53 protein levels and activation of p53-mediated transcriptional programs [3]. This results in effective cell cycle arrest at G1 and G2 checkpoints, followed by induction of apoptosis in proliferating cells. The compound demonstrates potent anti-tumor activity in xenograft models, with significant tumor growth inhibition observed at well-tolerated dose levels.
Importantly, this compound exhibits improved pharmacokinetic properties compared to earlier compounds, including enhanced bioavailability and favorable tissue distribution profiles. These characteristics make it particularly suitable for in vivo studies and clinical development, as well as for use as a chemical tool in basic research applications such as Y2H screening.
A significant challenge in employing Y2H systems for small-molecule screening is the inherent limited permeability of yeast cells to exogenous compounds, coupled with active efflux mechanisms that reduce intracellular concentrations of test compounds [3]. Wild-type yeast strains possess numerous ATP-binding cassette (ABC) transporters that efficiently export diverse xenobiotics, potentially including PPI inhibitors like this compound.
To address this limitation, researchers have developed engineered yeast strains with dramatically enhanced permeability by systematically deleting ABC transporter genes [3]. The most effective of these, designated ABC9Δ, lacks nine genes involved in ABC transporter function and regulation (PDR5, SNQ2, YOR1, PDR10, PDR11, YCF1, PDR15, PDR3, and PDR1). This comprehensive approach eliminates multiple redundant efflux pumps and their transcriptional regulators, creating a strain with substantially increased intracellular accumulation of small molecules [3].
Table 2: Y2H Protocol Optimization for this compound Screening
| Parameter | Conventional System | Optimized ABC9Δ System | Impact on Screening |
|---|---|---|---|
| Inhibitor Concentration | Limited efficacy even at high µM | Full inhibition at nanomolar range | Enables physiologically relevant dosing |
| Background Growth | High in wild-type strains | Significantly reduced | Improves signal-to-noise ratio |
| Compound Permeability | Restricted by efflux pumps | Dramatically enhanced | Increases intracellular inhibitor concentration |
| False Positive Rate | Substantial due to toxicity | Minimized through specificity | Enhances screening accuracy |
| Throughput Capacity | Limited by efficiency | Suitable for HTS applications | Enables library screening |
Extensive validation experiments confirmed that the ABC9Δ strain maintains robust reporter gene activation upon p53-Mdm2 interaction while enabling complete inhibition of this interaction by this compound at nanomolar concentrations [3]. In contrast, wild-type yeast strains show minimal response even to high micromolar concentrations of the compound. This optimization effectively reduces the compound requirements for screening while increasing the sensitivity of detection for weak inhibitors.
The system was further validated using known interaction pairs beyond p53-Mdm2, confirming that the genetic manipulations did not generally compromise Y2H functionality [3]. Additionally, control experiments demonstrated that the observed growth inhibition specifically resulted from disruption of the targeted PPI rather than non-specific toxicity, a critical consideration for high-throughput screening applications.
The following diagram illustrates the comprehensive workflow for conducting Y2H screening with this compound:
Yeast Strain: Utilize the engineered ABC9Δ strain (MATα, pdr1Δ, pdr3Δ, pdr5Δ, snq2Δ, yor1Δ, pdr10Δ, pdr11Δ, ycf1Δ, pdr15Δ) with the following genotype to ensure maximal compound permeability [3]. Maintain yeast on YPD medium at 30°C with regular subculturing to ensure viability.
Plasmid Constructs:
Transformation: Co-transform bait and prey plasmids into the ABC9Δ strain using the lithium acetate method [3]. Plate transformation mixtures onto synthetic dropout (SD) medium lacking leucine and tryptophan (SD/-Leu/-Trp) to select for double transformants. Incubate at 30°C for 3-5 days until colonies appear.
Autoactivation Test: Plate transformed yeast on SD medium lacking leucine, tryptophan, and histidine (SD/-Leu/-Trp/-His) to confirm that neither bait nor prey constructs autonomously activate reporter expression. Include 3-AT (3-amino-1,2,4-triazole) at varying concentrations (0-50 mM) to suppress background growth if necessary.
Interaction Specificity: Verify the specific interaction between p53 and Mdm2 using domain mutants as controls [3]. These should include:
Quantitative Assessment: Perform β-galactosidase liquid assays to quantify interaction strength using ONPG (o-nitrophenyl-β-D-galactopyranoside) as substrate. Measure absorbance at 420nm and calculate Miller units for standardized comparison between experiments.
Compound Preparation: Prepare this compound stock solution in DMSO at 10 mM concentration and store at -20°C. Generate serial dilutions in DMSO immediately before use, ensuring the final DMSO concentration does not exceed 1% in any treatment condition.
Treatment Protocol:
Reporter Gene Analysis:
Dose-Response Modeling: Plot reporter activity (normalized to DMSO controls) against this compound concentration. Fit data to a four-parameter logistic model to determine IC50 values using software such as GraphPad Prism.
Statistical Analysis: Perform at least three independent biological replicates. Calculate mean and standard deviation for each concentration point. Use appropriate statistical tests (e.g., one-way ANOVA with post-hoc testing) to determine significance of inhibition.
Specificity Confirmation: Counter-screen against other interaction pairs to verify that this compound inhibition is specific to the p53-Mdm2 interaction and does not generally disrupt Y2H reporter systems.
The combination of this compound and optimized Y2H screening enables several advanced research applications:
High-Throughput Compound Screening: The ABC9Δ strain permits efficient screening of compound libraries against the p53-Mdm2 interaction, with this compound serving as an excellent positive control for validation [3]. The system's sensitivity to nanomolar inhibitor concentrations makes it cost-effective for large-scale applications.
Interaction Domain Mapping: By testing this compound inhibition against various p53 deletion mutants, researchers can identify novel binding interfaces beyond the canonical N-terminal interaction site [3]. This approach revealed a previously uncharacterized Mdm2-binding region within the core DNA-binding domain of p53 (Box II region), demonstrating the utility of this method for basic protein interaction discovery.
Mechanism of Action Studies: The system enables detailed structure-activity relationship studies by testing analogs and derivatives of lead compounds. This facilitates optimization of drug candidates for improved potency, selectivity, and physicochemical properties.
Resistance Mechanism Identification: By selecting for spontaneous suppressors that maintain interactions despite inhibitor presence, researchers can identify potential clinical resistance mechanisms that may emerge during therapeutic application.
Incomplete Inhibition: If this compound fails to inhibit at expected concentrations, verify yeast strain genotype and consider additional ABC transporter deletions. Test strain permeability with control compounds like cycloheximide.
High Background Growth: Optimize 3-AT concentration in selection media. Verify bait and prey expression levels by Western blotting and ensure proper nuclear localization of fusion proteins.
Variable Reporter Response: Standardize culture conditions, including growth phase at harvest, temperature, and nutrient availability. Use multiple reporter genes to confirm findings.
Compound Toxicity: Perform viability assays in parallel with reporter assays to distinguish specific inhibition from general toxicity. Use unrelated protein pairs as controls for specificity.
The integration of This compound into optimized yeast two-hybrid screening represents a significant advancement in the toolbox for studying protein-protein interactions and their inhibition. The development of ABC transporter-deficient strains has overcome historical limitations of yeast-based systems for small-molecule screening, enabling highly sensitive detection of PPI inhibition at physiologically relevant compound concentrations [3].
This approach provides a cost-effective, in vivo system for initial screening and characterization of PPI inhibitors, complementing more expensive and technically demanding biochemical methods. The ability to conduct these studies in a eukaryotic cellular context provides inherent advantages for assessing biological activity, including proper protein folding, post-translational modifications, and subcellular compartmentalization.
The application of this system to the p53-Mdm2 interaction with this compound as a prototype inhibitor demonstrates the power of this approach both for drug discovery and basic research into protein interaction networks. As the number of therapeutically relevant PPIs continues to grow, this methodology offers a robust platform for identifying and characterizing novel inhibitory compounds with potential clinical applications.
A primary challenge with this compound is its limited solubility in aqueous buffers. Therefore, preparing a concentrated stock solution in DMSO is a critical first step. The table below summarizes the key solubility data for your experiment planning.
| Property | Value / Condition | Notes / Source |
|---|---|---|
| Molecular Weight | 562.50 g/mol [1] | - |
| Solubility in DMSO | ~100 mg/mL (~177.8 mM) [2] | Hygroscopic DMSO can impact solubility; use newly opened containers [1]. |
| Solubility in Ethanol | ~31 mg/mL (~55.1 mM) [2] | An alternative solvent if DMSO is not suitable. |
| Common Stock Concentration | 25 mg/mL (in DMSO) [1] [2] | Used for further dilution in dosing formulations. |
Here are detailed methodologies for preparing stock solutions and in vivo dosing formulations.
This concentrated stock is the foundation for creating working solutions.
The following protocol yields a clear solution suitable for in vivo administration, with a final this compound concentration of 2.5 mg/mL (4.44 mM) [1] [2]. The order of adding co-solvents is critical for success.
Additional Formulation Options [1] [2]:
Q1: The final dosing solution has become cloudy or has precipitated. What should I do?
Q2: What is the maximum recommended concentration of DMSO for in vivo studies?
Q3: My experimental results with this compound are inconsistent. What could be the reason?
FAQ 1: Does this compound have known cell permeability issues?
Current scientific literature does not report significant cell permeability problems with this compound. It is described as a potent and specific small-molecule antagonist of the MDM2-p53 interaction that successfully enters neuroblastoma cells in laboratory studies [1]. Its antitumor effects, including the suppression of proliferation and induction of apoptosis, are observed in cells with wild-type p53, demonstrating its ability to reach its intracellular target [1].
FAQ 2: What should I do if I suspect poor cellular activity of this compound?
If your experimental results suggest reduced activity, the issue may not be permeability itself but related to experimental conditions or cellular context. The troubleshooting guide below outlines key factors to investigate.
| Troubleshooting Area | Specific Factor to Check | Recommended Action |
|---|---|---|
| Cell Line Model | p53 status | Confirm cell line has wild-type p53; activity is p53-dependent [1]. |
| Compound Handling | Solvent and storage | Use DMSO for stock solutions; avoid repeated freeze-thaw cycles [1]. |
| Experimental Confirmation | Target engagement | Measure p53 and p21 protein levels by Western blot; increase indicates successful pathway activation [1]. |
To conclusively rule out permeability or activity issues, you can perform the following experiments. The workflow for assessing this compound activity incorporates multiple verification steps.
This protocol quantifies the effect of this compound on cell viability.
This protocol confirms that this compound is acting on its intended target inside the cell.
The following diagram illustrates the molecular mechanism of this compound, which must occur inside the cell nucleus, and the subsequent biological outcomes.
The most critical step for your research is to empirically verify this compound's activity in your specific model system using the provided protocols. A lack of expected effect could be due to factors other than permeability, such as using a cell line with mutant p53 [1].
For the latest strategies, the field of p53-MDM2 inhibitor development is advancing rapidly. You may find it valuable to explore recent computational and high-throughput screening studies that discuss the physicochemical properties of novel inhibitors [2].
This guide addresses the issue of MI-773, a potent MDM2/p53 inhibitor, showing diminished activity in cell-based assays, potentially due to active efflux from cells.
Q: What is the evidence that ABC transporters could be effluxing this compound? While direct studies on this compound are limited, strong indirect evidence exists from experiments with closely related compounds. The most compelling data comes from research on Nutlin-3, a well-characterized MDM2 inhibitor from the same chemical class.
A key study engineered a highly permeable yeast strain (ABC9Δ) to demonstrate this effect [1]. The table below summarizes the findings:
| Cell Line | Genetic Background | Observation with Nutlin-3 | Implication |
|---|---|---|---|
| Wild-type Yeast | Normal ABC transporter expression | No inhibition of p53-Mdm2 interaction, even at high concentrations (e.g., 200 µM) [1]. | Strong efflux activity prevents the drug from reaching its target. |
| ABC3Δ Yeast Strain | Deletion of 3 key ABC transporters (PDR1, PDR3, PDR5) | Inhibition occurred at 200 µM, but with non-specific toxicity [1]. | Partial reduction in efflux allows drug activity but without specificity. |
| ABC9Δ Yeast Strain | Deletion of 9 ABC transporter genes | Complete inhibition of p53-Mdm2 interaction at nanomolar concentrations (e.g., similar to AMG232 and this compound) [1]. | Eliminating efflux restores the drug's potent and specific activity. |
This experiment conclusively shows that Nutlin-3 is a substrate for the yeast ABC transporter Pdr5, and that efflux can completely mask its efficacy in cellular assays [1]. Given the similar structure and mechanism of this compound, it is highly susceptible to the same phenomenon.
Q: What experimental strategies can I use to confirm and overcome efflux? You can apply the following methodological approaches to troubleshoot this problem in your research.
| Strategy | Methodology & Purpose | Key Considerations |
|---|---|---|
| Use Chemical Inhibitors | Co-treat cells with a broad-spectrum ABC transporter inhibitor (e.g., Verapamil, Elacridar). A subsequent increase in this compound's potency suggests active efflux is occurring. | Inhibitor specificity and potential off-target effects must be controlled for. |
| Generate High-Permeability Cell Models | Create transporter-deficient cell lines. The CRISPR/Cas9 system can knock out specific ABC transporter genes (e.g., ABCB1/P-gp) to create isogenic cell pairs for direct comparison of this compound potency [2]. | Confirms the role of a specific transporter. Requires expertise in gene editing and cell culture. |
| Utilize Engineered Strains | For preliminary screening in yeast-based systems (e.g., Y2H), use the ABC9Δ strain to eliminate efflux as a confounding variable from the outset [1]. | Directly applicable to yeast models; demonstrates the principle. |
This protocol provides a detailed methodology for creating ABC transporter knockout cell lines, based on established procedures [2]. These isogenic clones allow for a clean comparison of this compound activity in the presence and absence of a specific efflux pump.
Workflow Overview:
Step-by-Step Instructions:
sgRNA Design and Vector Construction:
Cell Culture and Transfection:
Selection and Single-Cell Expansion:
Validation of Knockout:
Functional Validation:
The table below summarizes key handling information for MI-773.
| Property | Specification |
|---|---|
| CAS Number | 1303607-07-9 (this compound); 1303607-60-4 (SAR405838, a diastereomer) [1] |
| Molecular Formula | C29H34Cl2FN3O3 [1] [2] |
| Molecular Weight | 562.50 g/mol [1] [2] |
| Recommended Storage | 4°C, stored under nitrogen [2] |
| Purity | One batch is reported at 99.68% [1] |
The table below outlines the solubility and standard stock solution preparation for this compound.
| Solvent | Solubility | Preparation of 10 mM Stock |
|---|---|---|
| DMSO | ≥ 53 mg/mL (94.22 mM) [2] | Dissolve 56.25 mg of this compound in 1 mL of DMSO. [2] |
| Ethanol | 31 mg/mL [1] | Dissolve 31 mg of this compound in 1 mL of ethanol. [1] |
| Water | Insoluble [1] | Not applicable. |
Important Note: The provided solubility is for reference only. Hygroscopic DMSO can absorb water from the atmosphere, which may significantly reduce its solubility over time. It is recommended to use freshly opened DMSO for preparing stock solutions [2].
For animal studies, here are two recommended methods for preparing a 5 mg/mL working solution of this compound [1].
| Protocol | Components (for 1 mL solution) | Final Composition |
|---|---|---|
| Homogeneous Suspension | 5 mg this compound + 1 mL CMC-Na solution | 5 mg/mL in CMC-Na |
This compound is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. It binds to MDM2 with high affinity (Kᵢ = 0.88 nM), disrupting the MDM2-p53 interaction. This stabilizes the p53 protein, activating its tumor-suppressor functions and leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53 [3] [1].
The following diagram illustrates the mechanism of action of this compound and its cellular consequences.
The methodology below is derived from published studies investigating this compound in cancer cell lines [4].
This protocol is used to determine the anti-proliferative effects and calculate the half-maximal inhibitory concentration (IC₅₀) of this compound.
Q1: What is the difference between this compound and SAR405838? SAR405838 is a diastereomer of this compound and is reported to be an analog with approximately 10 times higher binding affinity against MDM2 [1] [2].
Q2: In which cell lines is this compound most effective? this compound demonstrates potent activity primarily in cancer cell lines with wild-type TP53, such as SJSA-1, RS4;11, LNCaP, and HCT-116. It shows high selectivity and significantly less potency in cell lines with mutated (e.g., PC-3, SW620) or deleted p53 (e.g., SAOS-2, HCT-116 p53-/-) [3] [1].
Q3: How should I store my stock solutions of this compound? For long-term storage, it is recommended to store the stock solution at -80°C for 6 months or -20°C for 1 month, preferably under nitrogen to maintain stability. Avoid repeated freeze-thaw cycles [2].
The table below summarizes key efficacy data and dosing regimens for MI-773 (also known as SAR405838) from preclinical in vivo studies [1] [2].
| Tumor Model | Effective Dose | Dosing Schedule | Route of Administration | Reported Outcome |
|---|---|---|---|---|
| SJSA-1 osteosarcoma [1] | 10, 30, 50, 100, and 200 mg/kg | Single oral dose to 200 mg/kg daily for 3 weeks | Oral (p.o.) | Dose-dependent tumor growth inhibition; complete tumor regression with single dose |
| RS4;11 acute leukemia [1] | 10, 30, 50, 100, and 200 mg/kg | Oral dosing for 3 weeks | Oral (p.o.) | Dose-dependent tumor growth inhibition |
| LNCaP prostate cancer [1] | 10, 30, 50, 100, and 200 mg/kg | Oral dosing for 3 weeks | Oral (p.o.) | Dose-dependent tumor growth inhibition |
| HCT-116 colon cancer [1] | 10, 30, 50, 100, and 200 mg/kg | Oral dosing for 3 weeks | Oral (p.o.) | Dose-dependent tumor growth inhibition |
| SH-SY5Y neuroblastoma orthotopic model [2] | 30 mg/kg | Daily for 3 days | Intraperitoneal (i.p.) | Induction of apoptosis in tumor cells |
This compound is a highly potent and selective small-molecule inhibitor of the MDM2-p53 interaction. Its mechanism can be visualized in the following pathway diagram.
Based on the available research, here are potential FAQs and their evidence-backed answers for your support center.
1. What is the primary determinant of this compound sensitivity in cancer cells?
2. Which tumor types show the greatest sensitivity to this compound in preclinical models?
3. We are observing insufficient efficacy in our in vivo model. What could be the cause?
4. What are the reported safety and toxicity concerns with MDM2 inhibitors like this compound?
The table below summarizes specific cancer cell lines identified as resistant to MI-773 and the associated resistance mechanisms.
| Cell Line | Cancer Type | Reported IC50 Value | Primary Resistance Mechanism |
|---|---|---|---|
| SAOS-2 | Osteosarcoma | >10 µM [1] [2] | p53 deleted [1] |
| PC-3 | Prostate Cancer | >10 µM [1] [2] | p53 mutated [1] |
| SW620 | Colon Cancer | >10 µM [1] [2] | p53 mutated [1] |
| HCT-116 (p53-/-) | Colon Cancer | >20 µM [1] [2] | p53 genetically deleted [1] |
| KELLY | Neuroblastoma | Resistant in colony formation [3] | p53 mutated [3] |
A broad pharmacogenomic study of 274 cancer cell lines found that approximately 71% were resistant to this compound (IC50 ≥ 10 µM). Resistance was significantly associated with TP53 mutations, which was the strongest genomic determinant of lack of response [4].
This compound works by disrupting the MDM2-p53 protein interaction. In cells with normal, wild-type p53, this disruption stabilizes the p53 protein, activating its tumor-suppressor functions and leading to cell cycle arrest and apoptosis [3] [1] [2]. The following diagram illustrates this pathway and the primary resistance mechanism.
To evaluate this compound sensitivity or resistance in cell lines, the following methodologies are commonly used.
What is the most critical pre-experiment check for this compound studies? Verify the TP53 status (wild-type vs. mutated) of your cell lines through genomic databases or sequencing. Using a p53-mutated line is the most common reason for failed experiments or observed resistance [4].
Are there any cancer types inherently resistant to this compound? Sensitivity varies widely within and between cancer types. However, tumors with high rates of TP53 mutations (e.g., certain ovarian, colorectal, and esophageal cancers) will contain a higher proportion of resistant cell lines. Always refer to panel screens for specific tumor types [4].
Can this compound resistance develop in initially sensitive cells? While the primary focus is on intrinsic resistance, the search results do not extensively address acquired resistance. However, it is a potential concern in clinical settings, possibly through the emergence of TP53 mutations or activation of alternative survival pathways under prolonged drug pressure.
What is the mechanism of action of MI-773? this compound (also known as SAR405838) is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction [1] [2]. Its mechanism can be summarized as follows:
What is the primary cause of resistance to this compound? The most robust and consistently reported biomarker for resistance to this compound is the presence of mutant TP53 [1] [3]. The functional p53 system is a prerequisite for this compound's cytotoxic activity.
How can I confirm the mechanism of action in my experiments? A COMPARE analysis can be used to validate that the observed anti-tumor activity is specific to MDM2 inhibition. This method correlates the sensitivity profile (e.g., IC50 values) of this compound across a panel of cell lines with the profiles of other compounds with known mechanisms.
The table below summarizes the sensitivity of various cancer types to this compound based on a pharmacogenomic screen of 274 annotated cell lines, helping to prioritize experimental models [1].
| Sensitivity Category | Tumor Types with Notable Sensitivity | Key Genomic Feature |
|---|---|---|
| Highly Sensitive (IC50 < 1 µM) | Melanoma, Sarcoma, Renal Cancer, Gastric Cancer, Leukaemia (AML), Lymphoma [1] [2] | Wild-type TP53 [1] [3] |
| Intermediate Sensitivity (IC50 1-10 µM) | Subsets of the above types, and others like Mesothelioma and Multiple Myeloma [1] | Wild-type TP53 (often with attenuated response) [1] |
| Largely Resistant (IC50 ≥ 10 µM) | Most tumor types; sensitivity is highly variable within a given type [1] | Mutant TP53 is the strongest genomic determinant of resistance [1] |
How should I design an in vitro experiment to test this compound? Below is a detailed protocol for a cell viability and IC50 determination assay, adapted from the literature [2].
Detailed Protocol: Cell Viability and IC50 Determination
What are common issues and solutions when testing this compound?
| Problem | Potential Cause | Solution |
|---|---|---|
| No activity in a cell line with wild-type *TP53* | Inactive p53 pathway due to defects in downstream genes or upstream regulators. | Confirm functional p53 status. Treat cells with this compound and check for p53 and p21 protein accumulation via Western blot [2]. |
| Unexpected resistance | Low-frequency TP53 mutant subclones that expand under drug selection pressure [4]. | Perform deep sequencing of the TP53 locus in your cell line pre- and post-treatment to rule out subclonal mutations. |
| Variable sensitivity within a cancer type | Heterogeneous genetic background; differences in the expression of genes in the p53 pathway [1]. | Use a panel of cell lines from the same tumor type. An 11-gene expression signature from the p53 pathway can improve sensitivity prediction [1]. |
The following diagram illustrates the core mechanism of this compound and how TP53 mutations lead to resistance, integrating concepts from the search results.
Understanding resistance opens avenues for novel therapeutic strategies. Key emerging concepts include:
| Topic | Key Evidence & Interpretation | Recommended Validation Experiment |
|---|---|---|
| Primary Mechanism of Action | Binds MDM2 with high affinity (Ki = 0.88 nM), disrupting the MDM2-p53 interaction to stabilize p53 and activate its pathway. [1] | Confirm p53 stabilization and upregulation of downstream targets (e.g., p21, PUMA, Bax) via western blot in your cell models. [2] [3] |
| Target Specificity | In a panel of 274 cancer cell lines, its activity profile strongly correlated with other MDM2-p53 inhibitors (e.g., Nutlin-3a, ϼ=0.83) but poorly with compounds having different mechanisms. [1] | Perform a COMPARE analysis against reference compounds with known mechanisms; a high correlation with Nutlin-3a confirms on-target action. [1] |
| Critical Predictive Biomarker | TP53 mutation status is the dominant genetic determinant of resistance. Cell lines with wild-type TP53 are significantly more sensitive. [2] [1] [3] | Sequence the TP53 gene in your experimental models. A lack of efficacy in a wild-type p53 model suggests off-target effects or other resistance mechanisms. [1] |
| Phenotypic Evidence of On-Target Action | Treatment leads to cell cycle arrest (G1 and/or G2/M phase) and induction of apoptosis in wild-type p53 cells. [2] [4] | Conduct flow cytometry for cell cycle analysis (PI staining) and apoptosis (Annexin V/PI staining) to verify expected phenotypic outcomes. [2] |
The mechanism of MI-773 and its specific effects within the p53 pathway can be visualized as follows:
A general workflow for evaluating the effects and potential off-target actions of this compound in a research setting is outlined below.
To help you effectively validate the on-target activity of this compound and troubleshoot unexpected results, here are detailed methodologies for two critical experiments.
This protocol is used to confirm the primary mechanism of action of this compound. [2] [3]
This protocol measures a key phenotypic outcome of successful p53 activation. [2] [3]
MI-773 (also known as SAR405838) is a small-molecule inhibitor that disrupts the interaction between MDM2 and the tumor suppressor p53. By blocking this interaction, it stabilizes p53, activates its pathway, and can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells with wild-type TP53 [1] [2].
The table below summarizes the key biological data available from the search results:
| Aspect | Description |
|---|---|
| Mechanism of Action | Blocks p53-binding pocket on MDM2, stabilizing p53 and activating its transcriptional pathway [1] [2]. |
| Primary Indication | Potential therapy for cancers with wild-type TP53; shows activity in sarcoma, leukemia, lymphoma, melanoma, renal, and gastric cancers [2]. |
| Key Predictive Biomarker | Wild-type TP53 status is the strongest predictor of sensitivity. Tumors with TP53 mutations are largely resistant [2]. |
| Reported Toxicity (Preclinical) | Animal xenograft models showed "negligible toxicity" [1]. Phase I clinical trials reported an "acceptable safety profile" [2]. Specific adverse effects not detailed. |
For researchers planning in vitro experiments to assess this compound's efficacy, the following workflow, derived from the methodologies in the search results, can serve as a guide. This flowchart illustrates the key decision points and readouts.
This protocol is synthesized from the experiments performed on neuroblastoma cell lines [1].
Cell Line Selection and Culture:
Compound Treatment:
Assessment of Cell Viability and Proliferation:
Analysis of Apoptosis and Pathway Activation:
Q1: What is the most critical factor to check before using this compound in an experiment? A1: The single most important factor is the TP53 status of your model system. You must confirm that your cell lines or patient-derived xenografts harbor wild-type TP53. Testing on mutant TP53 models will likely show no effect, serving as an internal negative control [2].
Q2: Can this compound be used in combination with other cancer therapies? A2: Yes, preclinical data suggests it can. Research in neuroblastoma cells showed that SAR405838 (this compound) synergized with the chemotherapeutic drug doxorubicin. It enhanced doxorubicin-induced apoptosis and helped overcome chemoresistance in a resistant cell line model [1].
Q3: What is the in vivo efficacy of this compound? A3: In an orthotopic neuroblastoma mouse model, treatment with SAR405838 (30 mg/kg, administered intraperitoneally daily for 3 days) successfully induced apoptosis in tumor cells. Analysis of the tumors showed stabilization of p53 and activation of its downstream pathway, consistent with the drug's mechanism [1].
This compound is a potent small-molecule antagonist of the MDM2-p53 interaction. The table below summarizes its key characteristics for your experimental reference [1] [2] [3].
| Property | Specification |
|---|---|
| CAS Number | 1303607-07-9 [1] [2] |
| Molecular Formula | C₂₉H₃₄Cl₂FN₃O₃ [1] [2] |
| Molecular Weight | 562.50 g/mol [1] [2] |
| Biological Target | MDM2 (Ki = 0.88 nM; Kd = 8.2 nM) [2] |
| Primary Mechanism | Binds MDM2, disrupts p53-MDM2 interaction, stabilizes p53, induces cell cycle arrest/apoptosis [3] |
| Solubility (DMSO) | ~100 mg/mL (~177.8 mM) [2] |
| Solubility (Ethanol) | ~31 mg/mL (~55.1 mM) [2] |
| Storage (Powder) | -20°C (3 years) or 4°C (2 years) [1] |
| Storage (Solution) | -80°C (6 months) or -20°C (1 month) [1] |
While this compound-specific NP studies are limited, one advanced approach for delivering p53 therapy uses synthetic mRNA in redox-responsive lipid-polymer hybrid nanoparticles [4]. This strategy avoids potential genomic integration and leverages high intracellular glutathione for triggered release.
The diagram below illustrates the structure of this nanoparticle and its mechanism of action for restoring p53 function.
Redox-responsive nanoparticle structure and p53 restoration mechanism
This section combines specific data on this compound with general principles of nanoparticle formulation.
Q1: How should I prepare and store this compound stock solutions for in vitro studies?
Q2: What are the established IC₅₀ values for this compound in different cell lines?
The potency of this compound is highly dependent on the p53 status of the cells. It is selectively toxic to cancer cells with wild-type p53 [1] [3].
| Cell Line | p53 Status | Cancer Type | Reported IC₅₀ (μM) |
|---|---|---|---|
| SJSA-1 | Wild-type | Osteosarcoma | 0.092 [1] |
| RS4;11 | Wild-type | Acute Lymphoblastic Leukemia | 0.089 [1] |
| HCT-116 | Wild-type | Colon Cancer | 0.20 [1] |
| IMR-32 | Wild-type | Neuroblastoma | ~0.5 - 1.0 [3] |
| SK-N-SH | Wild-type | Neuroblastoma | ~1.0 - 2.0 [3] |
| SAOS-2 | Mutated/Deleted | Osteosarcoma | >10 [1] |
| PC-3 | Mutated/Deleted | Prostate Cancer | >10 [1] |
| HCT-116 (p53-/-) | Deleted | Colon Cancer | >20 [1] |
Troubleshooting (Lack of Potency): If you observe a high IC₅₀ in your experiments, verify the p53 status of your cell lines. This compound will be ineffective in cells with mutated or deleted p53 [1].
Q3: What is a proven nanoparticle formulation for p53-targeted therapy?
While not for this compound, a highly effective lipid-polymer hybrid NP for p53-mRNA delivery has been developed [4]. Its composition and characteristics are summarized below:
| Component | Function | Example Material |
|---|---|---|
| Core Polymer | Redox-responsive structure for stability and triggered release | PDSA (cysteine-based poly(disulfide amide)) [4] |
| Cationic Lipid | Condenses mRNA and facilitates cytosolic transport | G0-C14 [4] |
| Surface Coating | Provides "stealth" properties for long circulation; de-PEGylates for cell uptake | Mixed DMPE-PEG & DSPE-PEG [4] |
| Payload | The therapeutic agent | Synthetic p53-mRNA (chemically modified) [4] |
| Key Characteristics | Value | |
| Average Size | ~125 nm [4] | |
| Key Feature | Stable at pH 7.4; rapid payload release in reductive (high GSH) environment [4] |
Q4: How do I characterize and troubleshoot my nanoparticle formulation?
The field of MDM2 inhibition is evolving. To guide your research, consider these emerging trends:
The table below summarizes findings from preclinical studies on MI-773 (also known as SAR405838) in combination with other agents.
| Tumor Model | Combination Agent | Key Findings | Proposed Mechanism & Notes |
|---|---|---|---|
| Adenoid Cystic Carcinoma (ACC) [1] [2] | Cisplatin | Achieved tumor regression and prevented recurrences for over 300 days in PDX models. [1] | Cisplatin targets bulk tumor cells, while this compound eliminates cancer stem cells (CSCs). Effective in tumors with wild-type TP53. [2] |
| Neuroblastoma (NB) [3] | Doxorubicin (Dox) | Enhanced Dox-induced apoptosis, overcoming chemo-resistance in p53 wild-type cell lines. [3] | This compound augments Dox-induced expression of p53, p21, BAX, and PUMA, and increases cleavage of PARP and Caspase-3. [3] |
| Various Cancers (Panel of 274 Cell Lines) [4] | N/A (Single-agent profiling) | ~15% of cell lines highly sensitive (IC⁵⁰ <1 µM). Sensitive tumors: melanoma, sarcoma, renal cancer, gastric cancer, leukemia, lymphoma. [4] | Sensitivity strongly correlated with wild-type TP53 status. Biomarker: TP53 mutation status plus an 11-gene p53 pathway signature predicts response. [4] |
Here are solutions to common experimental challenges with this compound combination therapy.
Problem: Lack of Efficacy in Our In Vitro Models
Problem: Optimal Dosing and Scheduling for Combination Therapy
Problem: Want to Identify Tumors Most Likely to Respond
Problem: Need to Demonstrate Effect on Cancer Stem Cells (CSCs)
This protocol is adapted from a key study on Adenoid Cystic Carcinoma. [1]
1. Objective: To evaluate the efficacy of this compound, both alone and in combination with cisplatin, in inhibiting tumor growth and preventing postsurgical recurrence in a patient-derived xenograft (PDX) model of ACC.
2. Materials:
3. Methods:
Therapeutic Efficacy Study:
Neoadjuvant Prevention of Recurrence Study:
4. Expected Results: The combination group should show significant tumor regression. The group receiving neoadjuvant this compound post-surgery should have a significantly lower (or zero) recurrence rate compared to the vehicle control group. [1]
The following diagram illustrates the core signaling pathway targeted by this compound and its functional outcomes in a cancer cell.
Here are answers to common questions on MI-773 mechanisms and biomarkers, presented for a technical audience.
Q1: What is the primary mechanism of action of this compound, and which biomarker is most critical for predicting its efficacy?
This compound is a small-molecule inhibitor that binds with high affinity (Ki = 0.88 nM) to MDM2, disrupting the p53-MDM2 interaction [1]. This stabilizes the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in susceptible cells [1].
The most critical predictive biomarker is wild-type TP53 status [1]. Cell lines with mutated TP53 are significantly more resistant to this compound, as the compound's mechanism relies on functional p53 protein [1].
Q2: Beyond TP53, are there other genomic or molecular features that predict response to this compound?
Yes, research indicates that the aggregated expression levels of 11 genes involved in the p53 signaling pathway can reliably predict sensitivity or resistance [1]. While the specific genes are not listed in the available excerpts, this multi-gene signature complements TP53 status for improved patient stratification [1].
Q3: In which tumour types has this compound shown the greatest preclinical activity?
This compound exhibited sub-micromolar anti-tumour activity in about 15% of a 274 cell line panel [1]. The most sensitive tumour types are listed in the table below.
| Tumour Type | Preclinical Sensitivity to this compound |
|---|---|
| Melanoma | High [1] |
| Sarcoma | High [1] |
| Renal Cancer | High [1] |
| Gastric Cancer | High [1] |
| Leukaemia (particularly AML) | High [1] |
| Lymphoma | High [1] |
| Mesothelioma | High [1] |
| Multiple Myeloma | High [1] |
Problem: Lack of expected cytotoxicity in a wild-type TP53 model.
Problem: Inconsistent results in determining TP53 as a predictive biomarker.
Validating this compound's Mechanism of Action via COMPARE Analysis This protocol helps confirm that observed anti-tumor activity is due to the intended MDM2-p53 disruption [1].
In Silico Biomarker Investigation Using OMICS Data This methodology identifies molecular features associated with sensitivity [1].
The following diagrams illustrate the core mechanism of this compound and the logical workflow for using biomarkers to predict its efficacy.
Diagram 1: this compound disrupts the p53-MDM2 interaction, preventing p53 degradation and activating tumor-suppressive pathways.
Diagram 2: A logical workflow for stratifying patients likely to respond to this compound therapy, based on TP53 status, gene expression, and tumor type.
The table below summarizes the key comparative data between MI-773 and Nutlin-3a.
| Feature | This compound (SAR405838) | Nutlin-3a |
|---|---|---|
| Binding Affinity (Kᵢ) | 0.88 nM [1] | Information not specifically available in search results |
| Median IC₅₀ (in vitro) | 13.4 µM [1] | 30 µM [1] |
| Relative Potency | More potent; approximately 2x lower IC₅₀ than Nutlin-3a [1] | Less potent; approximately 2x higher IC₅₀ than this compound [1] |
| Profile Similarity | High similarity to Nutlin-3a (Spearman's ρ=0.83) [1] | High similarity to this compound [1] |
| Key Mechanism | Disrupts p53-MDM2 interaction, stabilizing p53 and activating apoptosis [2] [3] | Disrupts p53-MDM2 interaction, stabilizing p53 and activating apoptosis [4] [5] |
| Efficacy in Hypoxia | Information not available in search results | Retains efficacy under hypoxic conditions (1% O₂) [5] |
The comparative data is primarily derived from large-scale, standardized preclinical drug sensitivity screens.
Both this compound and Nutlin-3a share the same primary mechanism: they are small-molecule antagonists that bind to MDM2, blocking its interaction with the tumor suppressor protein p53 [1] [2] [5]. The following diagram illustrates the pathway they target.
This pathway shows that by inhibiting MDM2, both compounds prevent p53 degradation, leading to its accumulation and activation of downstream processes like cell cycle arrest and apoptosis [2] [3] [5].
The primary implication is that This compound offers a potency advantage over Nutlin-3a for laboratory research targeting the MDM2-p53 axis. However, both are valuable tools.
The table below summarizes how MI-773 compares with other major MDM2 inhibitors, based on data from recent scientific literature.
| Inhibitor Name | Core Structure/Category | Max. Clinical Phase | Reported Potency (pIC50/IC50/Ki) | Key Characteristics and Evidence |
|---|
| This compound (SAR405838) | Not specified in sources | Phase I [1] [2] | - Ki = 0.88 nM [3]
The established efficacy and mechanism of action of this compound are supported by several standard preclinical experimental protocols.
The following diagram illustrates the central role of MDM2 in regulating p53 and how inhibitors like this compound work to reactivate tumor suppression.
A key challenge in the field is that no MDM2 inhibitor has yet gained full FDA approval, often due to limited effectiveness as a single agent and side effects like thrombocytopenia [1]. Therefore, current research strongly focuses on combination therapies to overcome resistance and improve efficacy.
| Cell Line | Cancer Type | TP53 Status | IC50 Value (μM) | Citation |
|---|---|---|---|---|
| SJSA-1 | Osteosarcoma | Wild-type | 0.092 | [1] [2] [3] |
| RS4;11 | Acute Lymphoblastic Leukemia | Wild-type | 0.089 | [1] [2] [3] |
| HCT-116 | Colon Cancer | Wild-type | 0.20 | [1] [2] [3] |
| LNCaP | Prostate Cancer | Wild-type | 0.27 | [1] [2] [3] |
| IMR-32 | Neuroblastoma | Wild-type | ~0.15 (Est. from graph) | [4] |
| SH-SY5Y | Neuroblastoma | Wild-type | ~0.20 (Est. from graph) | [4] |
| SK-N-AS | Neuroblastoma | Mutant | >10 (Resistant) | [4] |
| SAOS-2 | Osteosarcoma | p53 deleted | >10 | [1] [2] [3] |
| PC-3 | Prostate Cancer | Mutant | >10 | [1] [2] [3] |
| SW620 | Colon Cancer | Mutant | >10 | [1] [2] [3] |
| HCT-116 (p53-/-) | Colon Cancer | p53 deleted | >20 | [1] [2] [3] |
A large-scale pharmacogenomics study of 274 annotated cell lines confirmed that MI-773 exhibits sub-micromolar anti-tumour activity in about 15% of cell lines, with the most sensitive tumour types being melanoma, sarcoma, renal cancer, gastric cancer, leukaemia, and lymphoma [5].
This compound works by disrupting the MDM2-p53 protein-protein interaction. This stabilizes the p53 protein, activating its tumor suppressor functions.
The primary experiments used to generate the IC50 data in the table are as follows:
Cell Viability/Proliferation Assay
Apoptosis Assay
Cell Cycle Analysis
| Feature | MI-773 (SAR405838) | Nutlin-3a |
|---|---|---|
| Primary Target | MDM2 (p53-binding pocket) [1] [2] [3] | MDM2 (p53-binding pocket) [4] [5] |
| Binding Affinity (Kᵢ) | 0.88 nM [1] | 90 nM [4] |
| Reported Potency | Superior potency compared to Nutlin-3a [1] | The first well-characterized potent MDM2 inhibitor; a benchmark for the class [4] |
| Mechanistic Validation | COMPARE analysis shows high correlation with Nutlin-3a profile (ϼ=0.83), confirming shared MoA [1] | Stabilizes p53 in a non-genotoxic fashion, without inducing DNA damage response phosphorylation [4] |
| Key Sensitive Tumor Types (preclinical) | Melanoma, sarcoma, renal cancer, gastric cancer, leukaemia, lymphoma, neuroblastoma [1] [2] [3] | Leukaemia, lymphoma, medulloblastoma, laryngeal carcinoma, DLBCL (with t(14;18)) [6] [5] [7] |
| Dependence on TP53 Status | Highly active in wild-type TP53 cell lines; resistant in mutated TP53 lines [1] [2] [3] | Highly active in wild-type TP53 cell lines; minimal effect in mutated TP53 lines [6] [8] [9] |
| Synergy with Chemotherapy | Augments cytotoxic effects of doxorubicin in neuroblastoma models [2] | Synergizes with cisplatin and doxorubicin in various models (e.g., NSCLC, DLBCL) [8] [7] |
| Radiosensitization | Information not explicitly found in search results | Acts as a radiosensitizer in laryngeal carcinoma cells with wild-type p53 [5] |
This compound and Nutlin-3a share the same core mechanism. They function by mimicking the three critical amino acid residues of p53 that interact with MDM2. By occupying the p53-binding pocket on MDM2, they disrupt the p53-MDM2 protein-protein interaction. This prevents MDM2 from tagging p53 for degradation, leading to p53 accumulation and activation of its downstream pathway, resulting in cell cycle arrest or apoptosis [1] [4].
The diagram below illustrates this shared pathway and the experimental workflow used to validate it.
The data in the comparison table is derived from standardized preclinical experiments. Here are the detailed methodologies for key assays cited.
This protocol is used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀), a key metric for comparing drug potency [2] [3].
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis, a key phenotypic outcome of p53 activation [3] [7].
This is a computational/bioinformatic method used to validate a drug's mechanism of action by comparing its activity profile across a large panel of cancer cell lines to those of well-characterized compounds [1].
| Cancer Type/Model | Experimental Model | Efficacy Summary (Single Agent this compound) | Key Mechanisms & Observations | Source (PMID) |
|---|---|---|---|---|
| Adenoid Cystic Carcinoma (ACC) | Patient-Derived Xenograft (PDX) models (UM-PDX-HACC-5, ACCx6, ACCx9) | Tumor regression in 3/3 PDX models; e.g., 127% Tumor Growth Inhibition (TGI) in UM-PDX-HACC-5. | Increased apoptosis, p53 protein accumulation, p21 induction, p53 phosphorylation (Ser392), G1 cell cycle arrest. [1] | N/A |
| Neuroblastoma (NB) | In vitro cell lines (IMR-32, SK-N-SH, SH-SY5Y) | Potent suppression of proliferation; IC50 values in the sub-micromolar to micromolar range. | Induction of apoptosis and cell cycle arrest; downregulation of G2/M checkpoint genes, upregulation of p53 pathway genes. [2] | N/A |
| Broad Cancer Cell Line Panel | In vitro panel of 274 cancer cell lines | ~15% of cell lines highly sensitive (IC50 <1 µM). | Activity highly selective for cell lines with wild-type TP53; most sensitive tumor types: sarcoma, leukemia, lymphoma, renal cancer, gastric cancer. [3] | N/A |
This compound is a small-molecule inhibitor that targets the MDM2-p53 protein-protein interaction. In many cancers with wild-type TP53, the tumor suppressor function of p53 is neutralized by its negative regulator, MDM2. This compound binds to MDM2 with high affinity, blocking this interaction and freeing p53. This leads to p53 protein stabilization and activation of its downstream pathways, ultimately inducing cell cycle arrest and apoptosis (programmed cell death) in cancer cells [3] [1] [4].
The diagram below illustrates this core signaling pathway and the logical flow of the key in vivo experiment evaluating this compound's efficacy.
The data in the summary table are derived from standardized preclinical protocols. Here are the methodologies for the key experiments cited:
In Vivo Efficacy Study (PDX Models) [1]:
In Vitro Cell Viability and Mechanism Assays [2] [1]:
This compound is one of several MDM2 inhibitors that have been developed. The table below compares it with other clinical-stage inhibitors based on available data.
| MDM2 Inhibitor (Example) | Max. Clinical Phase | Chemical Class | Reported Potency (pIC50) | Key Context vs. This compound |
|---|---|---|---|---|
| This compound (SAR405838) | Phase I [4] | Spiro-oxindoles [4] | 7.00 [4] | The benchmark for this comparison; shows tumor regression in preclinical PDX models. [1] |
| Navtemadlin | Phase III [4] | Piperidine/-one [4] | 9.22 [4] | A later-generation, more potent inhibitor that has progressed to later-stage clinical trials. |
| Idasanutlin | Phase III [4] | Nutlins [4] | 8.22 [4] | Another potent inhibitor widely tested in clinical trials, often in combination regimens. |
| RG7112 | Phase I [4] | Nutlins [4] | 7.74 [4] | An early clinical inhibitor; this compound's profile is similar but with superior preclinical potency. [3] |
It is crucial to interpret these findings within their context:
The table below summarizes the core experimental evidence for MI-773's selectivity.
| Evidence Type | Experimental Model | Key Finding on Selectivity | Supporting Data |
|---|
| Pharmacogenomic Screening [1] | 274 human cancer cell lines (diverse types) | TP53 mutation is the major genetic determinant for resistance. | • ~15% of cell lines highly sensitive (IC₅₀ < 1 µM); most had wild-type TP53. • Cell lines with mutated TP53 were significantly more resistant (p = 8.56E-15). | | In Vitro Cytotoxicity [2] | Neuroblastoma cell lines | Potent anti-proliferative effect in wild-type TP53 cells; significantly reduced effect in TP53-mutant cells. | • IC₅₀ values in the low micromolar or sub-micromolar range for wild-type TP53 lines (e.g., IMR-32, SK-N-SH). • TP53-mutant line (KELLY) was highly resistant in colony formation assays. | | Mechanistic Validation [1] | COMPARE Analysis (vs. 181 anti-cancer agents) | this compound's activity profile is highly similar to other MDM2-p53 inhibitors (e.g., Nutlin-3a). | • Correlation coefficient (ϼ) with Nutlin-3a was 0.83. • Poor correlation with compounds having different mechanisms of action. |
This compound works by blocking the physical interaction between MDM2 and the p53 protein. In many cancers with wild-type TP53, the p53 protein is inactivated by being constantly bound and targeted for degradation by MDM2. By inhibiting this interaction, this compound stabilizes the p53 protein, leading to its accumulation and activation of its tumor-suppressor functions, which include cell cycle arrest and apoptosis (programmed cell death) [2] [3] [4]. In cells with mutated TP53, the p53 protein itself is dysfunctional, so reactivating the pathway with an MDM2 inhibitor like this compound has little effect [1].
The diagram below illustrates the core signaling pathway targeted by this compound.
This compound acts by inhibiting MDM2, which stabilizes wild-type p53 and triggers anti-cancer cellular responses.
The following diagram outlines a typical experimental workflow used to characterize this compound's effects.
A typical workflow for evaluating this compound activity, combining specific assays with large-scale profiling.
To ensure the reproducibility of findings, here are the detailed methodologies for key experiments cited in the search results.
Cell Viability and Proliferation Assays [2]
Cell Cycle and Apoptosis Analysis [2]
Large-Scale Pharmacogenomic Profiling [1]
The data consistently shows that this compound is a selective and potent MDM2 inhibitor for cancers retaining wild-type TP53. For researchers, this means:
The data below summarizes the available experimental data on MI-773's binding affinity for the MDM2 protein.
| Compound | Target | Binding Affinity (Kᵢ) | Binding Affinity (Kd) | Assay Type |
|---|---|---|---|---|
| This compound | MDM2 | 0.88 nM [1] | 8.2 nM [1] [2] | Fluorescence-polarization (FP) binding assay [1] |
| SAR405838 (this compound diastereomer) | MDM2 | 0.88 nM [1] | Information Missing | Fluorescence-polarization (FP) binding assay [1] |
The key experiments measuring this compound's binding and cellular activity used the following methodologies:
This compound functions as a potent and selective MDM2-p53 protein-protein interaction (PPI) inhibitor [2]. Its therapeutic effect is achieved by disrupting the interaction between MDM2 and the tumor suppressor protein p53.
The following diagram illustrates the mechanism of action of this compound:
This mechanism is critically dependent on the tumor having a wild-type TP53 gene. Cell-based studies consistently show that this compound potently inhibits growth in cancer cell lines with wild-type p53 but displays high selectivity and minimal effect in cell lines with mutated or deleted p53 [1] [3].
The table below summarizes key data for MI-773 (also known as SAR405838) and AMG232 (also known as KRT-232) based on preclinical studies.
| Inhibitor | Reported In Vivo Efficacy (Model & Results) | Key Combination Findings | Notable Characteristics |
|---|
| This compound (SAR405838) | SJSA-1 xenograft (osteosarcoma): 100% tumor regression at 100 mg/kg, orally, once daily [1].
Neuroblastoma orthotopic model: Induced p53-mediated apoptosis (increased p53, PUMA, BAX; cleavage of PARP and Caspase-3) [2]. | Synergized with doxorubicin, enhancing apoptosis even in chemo-resistant neuroblastoma cells [2] [3]. | Potent and selective MDM2 binder (Ki = 0.88 nM) [1]. | | AMG232 (KRT-232) | SJSA-1 xenograft: Complete tumor regression at 70 mg/kg, orally, 3 times per week [1]. | Enhanced T-cell-mediated killing of tumor cells. Combined with anti-PD-1 therapy to improve efficacy [4]. | Orally bioavailable. Shows a potential role in overcoming resistance to immunotherapy [4]. |
Both this compound and AMG232 belong to a class of small-molecule MDM2 antagonists. They function by mimicking the three critical hydrophobic residues of the p53 protein (Phe19, Trp23, Leu26), binding to the p53-pocket on MDM2. This disrupts the MDM2-p53 interaction, stabilizes the p53 protein, and leads to the transcriptional activation of p53 target genes, ultimately resulting in cell cycle arrest and apoptosis in wild-type p53 cancer cells [5] [1].
The following diagram illustrates the mechanism and a typical in vivo experiment workflow used to evaluate these inhibitors.
For researchers looking to replicate or understand these studies, here is a summary of the key methodologies from the cited papers.
The table below summarizes the key findings from a COMPARE analysis that evaluated MI-773's activity profile against other compounds with known mechanisms of action [1].
| Compound Name | Correlation Coefficient (ϼ) with this compound | Reported Median IC₅₀ / Potency | Primary Mechanism of Action |
|---|---|---|---|
| This compound (SAR405838) | - | Median IC₅₀: 13.4 µM (Panel of 274 CLs) [1] | MDM2-p53 interaction inhibitor [2] [3] |
| Nutlin-3a | ϼ = 0.83 (p < 0.0005) [1] | Median IC₅₀: 30 µM (Internal data); ~2x less potent than this compound [1] | MDM2-p53 interaction inhibitor [1] |
| RG-7112 | ϼ = 0.64 (p < 0.0005) [1] | Information not provided in search results | MDM2-p53 interaction inhibitor [1] |
| YH239-EE | ϼ = 0.48 (p < 0.0005) [1] | Information not provided in search results | MDM2-p53 interaction inhibitor [1] |
| MIRA-1 | ϼ = 0.35 (p = 5.94E-05) [1] | Information not provided in search results | Reactivates mutant p53 [1] |
| PRIMA-1MET | ϼ = 0.23 (p = 7.66E-03) [1] | Information not provided in search results | Reactivates mutant p53 [1] |
This analysis demonstrates that This compound has a very high similarity to Nutlin-3a, the first well-characterized MDM2 inhibitor, confirming its mechanism of action through the p53 pathway. The correlation with compounds that have different mechanisms of action (like mutant p53 reactivators) was significantly weaker [1].
The COMPARE analysis is supported by concrete experimental data that also highlights this compound's performance.
The credibility of the data relies on standardized experimental protocols.
The following diagram illustrates the mechanism of action of this compound and its functional consequences in the p53 signaling pathway, as established across multiple studies [2] [3].
Mechanism of p53 Activation by this compound
For scientists evaluating these results, the following points are critical:
This compound (also known as SAR405838) is a potent and selective small-molecule inhibitor of the MDM2-p53 protein interaction. By binding to MDM2, it disrupts the MDM2-p53 interaction, stabilizing the p53 protein and reactivating the p53 tumor suppressor pathway in cancer cells with wild-type TP53. This leads to cell cycle arrest and apoptosis (programmed cell death) [1] [2].
The table below summarizes its core characteristics:
| Characteristic | Description |
|---|---|
| Primary Target | Mouse Double Minute 2 (MDM2) protein [3] [1] |
| Mechanism of Action | Disrupts MDM2-p53 interaction, stabilizing p53 and activating its transcriptional pathway [1] [2] |
| Target Patient Population | Cancers with wild-type TP53 status [3] [1] |
| Key Predictive Biomarker | Wild-type TP53 status; Expression levels of an 11-gene p53 signaling signature [3] [1] |
A broad pharmacogenomic screen of 274 human cancer cell lines revealed that this compound exhibits pronounced selectivity, with potent anti-tumor activity (sub-micromolar range) in about 15% of the cell lines [3] [1].
The table below breaks down the sensitivity of different tumor types to this compound, based on the percentage of highly and intermediately sensitive cell lines [1]:
| Tumor Type | Sensitivity to this compound |
|---|---|
| Melanoma | High |
| Sarcoma | High |
| Renal Cancer | High |
| Gastric Cancer | High |
| Leukaemia (particularly AML) | High |
| Lymphoma | High |
| Mesothelioma | Enriched in highly sensitive subset |
| Multiple Myeloma | Sensitive (haematological) |
| Neuroblastoma | Demonstrated sensitivity in focused studies [2] |
Research has firmly established that the TP53 mutation status is the most dominant genomic determinant of response to this compound.
A "COMPARE" analysis of drug sensitivity profiles across hundreds of cell lines was used to evaluate this compound's similarity to other known compounds.
| Compound | Correlation with this compound Profile (Spearman's ρ) | Key Characteristics |
|---|---|---|
| Nutlin-3a | 0.83 (High Correlation) [1] | First-generation, potent MDM2 inhibitor; reference compound. |
| RG-7112 | 0.64 (Moderate Correlation) [1] | Another MDM2 inhibitor with a similar profile. |
| YH239-EE | 0.48 (Moderate Correlation) [1] | Another MDM2 inhibitor with a similar profile. |
| MIRA-1 / PRIMA-1MET | 0.35 / 0.23 (Low Correlation) [1] | Reactivates mutant p53; different mechanism of action. |
| JNJ-26854165 (Serdemetan) | 0.12 (Very Low Correlation) [1] | Inhibits MDM2-proteasome interaction; different mechanism. |
This analysis confirms that this compound's mechanism of action is highly specific to inhibiting the p53-MDM2 interaction, and it has a superior potency profile compared to the benchmark compound Nutlin-3a [3] [1].
The key findings supporting this guide were derived from standardized, high-throughput in vitro methodologies.
The following diagram illustrates the targeted pathway and mechanism of action for this compound.
MI-773 exerts its anti-tumor effects by specifically disrupting the interaction between MDM2 and p53. This disruption stabilizes p53 and reactivates the p53 signaling pathway in cancer cells with wild-type TP53.
The diagram below illustrates this mechanism and the subsequent gene expression changes:
The resulting gene expression signature, confirmed through microarray and immunoblotting analyses, involves the transactivation of key p53-target genes [1] [2]:
The table below summarizes how this compound compares to other MDM2 inhibitors based on available experimental data:
| Inhibitor Name | Primary Target | Reported Potency (IC₅₀ range) | Key Correlations & Differentiators |
|---|---|---|---|
| This compound (SAR405838) | MDM2-p53 interaction | Sub-micromolar in sensitive CLs [3] | Superior potency to Nutlin-3a; highly correlated profile (Spearman ρ=0.83) [3]. |
| Nutlin-3a | MDM2-p53 interaction | ~2x higher (less potent) than this compound [3] | The first well-characterized MDM2 inhibitor; benchmark for the class. |
| RG-7112 | MDM2-p53 interaction | Not fully detailed in results | Correlates with this compound (ρ=0.64), but less closely than Nutlin-3a [3]. |
| MIRA-1 / PRIMA-1MET | Mutant p53 reactivation | Not fully detailed in results | Poor correlation with this compound (ρ=0.35 & 0.23) [3]; different mechanism. |
| Serdemetan (JNJ-26854165) | MDM2-Proteasome interaction | Not fully detailed in results | Very low correlation with this compound (ρ=0.12) [3]; different mechanism. |
COMPARE analyses of sensitivity profiles across hundreds of cell lines show this compound's response profile is most similar to Nutlin-3a, confirming its on-target mechanism, but it demonstrates superior potency [3]. Its profile is distinct from compounds with different mechanisms, such as those that reactivate mutant p53 or inhibit the MDM2-proteasome interaction [3].
The following methodologies are commonly used to establish the efficacy and mechanism of this compound, as cited in the literature.
This protocol determines the concentration that inhibits 50% of cell growth (IC₅₀).
This quantifies the percentage of cells undergoing programmed cell death.
This confirms the activation of the p53 pathway at the protein level.
Research indicates that specific molecular features can predict cancer cell sensitivity to this compound.